5-Hydroxycytosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCDONDZDHLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928775 | |
| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-95-2 | |
| Record name | 6-Amino-5-hydroxy-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxycytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Dynamics and Enzymatic Regulation of 5 Hydroxymethylcytosine
Biosynthesis of 5-Hydroxymethylcytosine (B124674) from 5-Methylcytosine (B146107)
5-Hydroxymethylcytosine (5hmC) is a modified DNA base derived from the oxidation of 5-methylcytosine (5mC). wikipedia.orgfrontiersin.org This conversion is a critical step in the process of DNA demethylation and plays a significant role in epigenetic regulation. wikipedia.orgnih.gov The generation of 5hmC is primarily a result of the catalytic activity of a specific family of enzymes. nih.govbiologists.com
The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. frontiersin.orgnih.gov This family consists of three members in mammals: TET1, TET2, and TET3. nih.govbiologists.com These proteins are dioxygenases that facilitate the hydroxylation of the methyl group of 5mC. nih.govwikipedia.org The discovery of TET proteins as 5mC dioxygenases unveiled a crucial mechanism for the dynamic regulation of DNA methylation. nih.govbiologists.com
All three TET proteins can perform this catalytic function, though their expression levels and specific roles can vary depending on cell type and developmental stage. nih.govbiologists.com For instance, in mouse embryonic stem cells, Tet1 and Tet2 are the key enzymes responsible for maintaining levels of 5hmC. nih.gov Conversely, TET3 is highly expressed in oocytes and zygotes and plays a crucial role in the epigenetic reprogramming of the paternal genome after fertilization. nih.govbiologists.com While TET1 and TET3 have a C-terminal catalytic domain and an N-terminal CXXC zinc finger domain that binds to DNA, TET2 lacks the CXXC domain. nih.govoatext.com
| Enzyme | Key Functions in Relation to 5hmC |
| TET1 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Together with TET2, sustains 5hmC levels in mouse embryonic stem cells. nih.gov Binds to high CpG content regions via its CXXC domain. nih.gov |
| TET2 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Plays a significant role in maintaining 5hmC levels in embryonic stem cells and is broadly expressed in hematopoietic cells. nih.govnih.gov |
| TET3 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Highly expressed in oocytes and zygotes, crucial for DNA demethylation in the paternal genome of developing zygotes. nih.govbiologists.com |
This table summarizes the primary roles of the TET family of enzymes in the biosynthesis of 5-hydroxymethylcytosine.
The catalytic activity of TET enzymes is dependent on the presence of specific cofactors. nih.govnih.gov These enzymes are members of the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. nih.govnih.gov For their function, they absolutely require iron in the form of Fe(II) and 2-oxoglutarate, which is also known as alpha-ketoglutarate (B1197944) (α-KG), as a co-substrate. nih.govnih.govbiologists.com
During the enzymatic reaction, 2-OG is decarboxylated to succinate (B1194679) and carbon dioxide, which facilitates the oxidation of 5mC. nih.gov The Fe(II) ion is located in the catalytic center and is essential for the reaction. nih.govnih.gov The availability of these cofactors within the cell can directly influence TET enzyme activity, suggesting that these enzymes may act as sensors for the cell's metabolic state. nih.gov
| Cofactor | Role in TET Enzyme Activity |
| Fe(II) | An essential cofactor bound in the enzyme's active site, directly participating in the catalytic reaction. nih.govnih.gov |
| 2-oxoglutarate (α-KG) | A required co-substrate that is consumed during the reaction to facilitate the oxidation of 5mC. nih.govnih.govbiologists.com |
This table outlines the essential cofactors required for the catalytic function of TET enzymes.
Further Oxidation Products of 5-Hydroxymethylcytosine
The enzymatic activity of TET proteins is not limited to the formation of 5hmC. They can further oxidize 5hmC in a stepwise manner, leading to the generation of other cytosine derivatives. biologists.comnih.govnorthwestern.edu This iterative oxidation is a key part of the active DNA demethylation pathway, where 5mC is ultimately converted back to an unmodified cytosine. frontiersin.orgoatext.com
Following the generation of 5hmC, TET enzymes can catalyze its further oxidation to produce 5-formylcytosine (B1664653) (5fC). wikipedia.orgnih.govresearchgate.net This process involves the conversion of the hydroxymethyl group at the 5th position of the cytosine ring into a formyl group. nih.gov The existence of 5fC has been confirmed in the genomic DNA of mouse embryonic stem cells and various mouse organs. nih.gov The formation of 5fC is a crucial intermediate step in the pathway leading to complete demethylation. researchgate.net
The oxidation process can proceed further, with TET enzymes catalyzing the conversion of 5fC into 5-carboxylcytosine (5caC). wikipedia.orgnih.govresearchgate.net In this reaction, the formyl group of 5fC is oxidized to a carboxyl group. nih.gov Like 5fC, 5caC has been detected in the genome of mouse embryonic stem cells. nih.gov Both 5fC and 5caC are recognized and excised by the enzyme thymine (B56734) DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the demethylation cycle. oatext.comwikipedia.org
Interplay with DNA Methyltransferases (DNMTs)
The regulation of DNA methylation patterns is a dynamic process governed by the balance between the activities of DNA methyltransferases (DNMTs) and TET enzymes. biologists.comfoundmyfitness.com While TET enzymes initiate demethylation through oxidation, DNMTs are responsible for establishing and maintaining DNA methylation marks. frontiersin.orgnih.gov
The DNMT family includes DNMT1, which primarily maintains existing methylation patterns during DNA replication, and DNMT3A and DNMT3B, which are responsible for de novo methylation. frontiersin.orgnih.gov The interplay between these two families of enzymes is crucial for proper cellular differentiation and development. frontiersin.org For instance, it has been suggested that certain signaling pathways, like the TGF-β pathway, can regulate the expression of TET genes by stimulating DNMT3A and DNMT3B to methylate and thus silence the TET promoters. oatext.com This creates a feedback loop where methylation enzymes can repress the expression of demethylation enzymes, highlighting the intricate crosstalk that maintains the epigenetic landscape of a cell. oatext.com Interference with the activity of either DNMTs or TETs can significantly alter the epigenetic state. foundmyfitness.com
Mechanisms of Dna Demethylation Involving 5 Hydroxymethylcytosine
Active DNA Demethylation Pathway
Active DNA demethylation is a multi-step enzymatic process that restores unmethylated cytosine from its methylated form, 5mC. This pathway is crucial in contexts where passive, replication-dependent demethylation is not feasible, such as in post-mitotic cells like neurons. nih.gov The pathway is initiated by the oxidation of 5mC and culminates in a DNA repair-based mechanism to replace the modified base.
The first step in the active DNA demethylation pathway is the sequential oxidation of 5-methylcytosine (B146107) (5mC). This process is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes, which are Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.org TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC). nih.govnih.gov
While 5hmC can be passively depleted during DNA replication because it is poorly recognized by maintenance DNA methyltransferases, the further oxidized forms, 5fC and 5caC, are key intermediates in the active demethylation pathway. nih.govnih.gov The generation of these oxidized bases is a critical prerequisite for their recognition and subsequent removal by the DNA repair machinery. nih.govacs.org Studies have shown that TET enzymes can produce 5fC and 5caC from 5mC in an activity-dependent manner, and these modifications have been detected in the genomic DNA of mouse embryonic stem cells and various mouse organs. acs.org
The catalytic processivity of TET enzymes can influence the outcome of the demethylation pathway. A highly processive TET enzyme can generate all oxidized forms of 5mC, paving the way for complete demethylation, whereas a less processive variant might lead to the accumulation of 5hmC. biorxiv.org
Table 1: Sequential Oxidation of 5-methylcytosine by TET Enzymes
| Starting Base | Enzyme Family | Oxidized Products | Significance |
|---|
Once 5fC and 5caC are generated, they are specifically recognized and excised by Thymine (B56734) DNA Glycosylase (TDG). nih.govnih.govnih.govoup.com TDG is a key enzyme in the base excision repair (BER) pathway that hydrolyzes the carbon-nitrogen bond between the sugar-phosphate backbone and the modified cytosine base. wikipedia.org Notably, TDG efficiently removes 5fC and 5caC but does not act on 5mC or 5hmC. nih.govnih.gov
The excision of 5fC and 5caC by TDG creates an apurinic/apyrimidinic (AP) site, a location in the DNA that lacks a base. nih.gov This AP site is a critical intermediate that signals for the subsequent steps of the BER pathway to complete the demethylation process. The interaction between TET enzymes and TDG is crucial for the efficient progression of active DNA demethylation, with some studies suggesting a direct interaction that forms a complex capable of initiating the entire process in vitro. nih.gov The essential role of TDG in this pathway is underscored by the embryonic lethality observed in TDG knockout mice, which is attributed to defects in DNA demethylation. oup.comnih.gov
TGFβ signaling has been shown to stimulate TDG-dependent DNA demethylation, leading to an increase in the global levels of 5fC. uwo.ca This highlights the dynamic regulation of TDG activity in response to cellular signaling pathways.
Following the creation of an AP site by TDG, the Base Excision Repair (BER) pathway is engaged to restore the original, unmodified cytosine. nih.govnih.govmdpi.com BER is a highly conserved and multi-step process that corrects various forms of DNA damage, including the AP sites generated during active DNA demethylation. nih.govmdpi.com The completion of this pathway involves the coordinated action of several enzymes that process the AP site, synthesize a new DNA strand, and ligate the final nick. nih.govjove.com
The BER pathway continues with the action of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a crucial enzyme that recognizes the AP site created by TDG and cleaves the phosphodiester backbone immediately 5' to the abasic site. mdpi.comresearchgate.netnih.gov This incision generates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. jove.comoup.com APE1's endonuclease activity is essential for preparing the DNA for the subsequent steps of repair synthesis. nih.gov Beyond its primary endonuclease function, APE1 also possesses 3'-exonuclease activity, which allows it to remove mismatched nucleotides, thereby acting as a proofreading enzyme. nih.govoup.com The efficient functioning of APE1 is critical, as unrepaired AP sites can block transcription and replication. mdpi.comnih.gov
After APE1 has incised the AP site, DNA Polymerase Beta (Pol β) is recruited to the site of repair. nih.govworldscientific.com Pol β is the primary polymerase involved in the short-patch BER pathway. nih.govnih.gov It performs two distinct enzymatic activities: a polymerase activity and a dRP lyase activity. pnas.orgacs.org First, Pol β's polymerase function fills the single-nucleotide gap by incorporating a complementary cytosine nucleotide, using the opposite strand as a template. jove.compnas.org Following gap-filling, the dRP lyase activity of Pol β removes the 5'-dRP residue left behind after the AP site incision. nih.govpnas.org This removal of the sugar-phosphate remnant is crucial for creating a ligatable nick in the DNA backbone. nih.gov The coordination of Pol β's two activities is essential for the efficient progression of BER. pnas.org
The final step in the BER pathway is the sealing of the nick in the DNA backbone by a DNA ligase. worldscientific.comyoutube.com In the context of short-patch BER, this is typically carried out by DNA Ligase III (LIG3), often in a complex with XRCC1, or by DNA Ligase I (LIG1). pnas.orgnih.gov DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the newly inserted nucleotide and the 5'-phosphate of the adjacent nucleotide. worldscientific.comyoutube.com This reaction requires a high-energy cofactor, typically ATP in eukaryotes, and results in the restoration of an intact DNA strand, completing the process of active DNA demethylation. worldscientific.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 5-Hydroxycytosine | 5hmC |
| 5-methylcytosine | 5mC |
| 5-formylcytosine | 5fC |
| 5-carboxylcytosine | 5caC |
| Thymine | T |
| Cytosine | C |
| Guanine | G |
| Adenine | A |
| Uracil (B121893) | U |
| 5-bromouracil | |
| 3-methyladenine | |
| 8-oxoguanine | |
| α-ketoglutarate | α-KG |
Involvement of AID/APOBEC Deaminases in 5-Hydroxymethylcytosine Conversion to 5-Hydroxymethyluracil (B14597) (5hmU)
One proposed mechanism for the active demethylation of 5hmC involves its deamination to 5-hydroxymethyluracil (5hmU) by enzymes from the activation-induced deaminase (AID) and apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family. This conversion would generate a 5hmU:G mismatch in the DNA, which could then be recognized and excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine.
However, the biochemical feasibility of this pathway has been a subject of investigation. Studies have shown that purified AID/APOBEC enzymes exhibit substantially reduced activity on 5-methylcytosine (5mC) and have no detectable deaminating activity on 5hmC. The steric bulk at the 5-position of the cytosine ring appears to be a significant barrier to the catalytic activity of these deaminases. In fact, when AID/APOBEC enzymes are overexpressed in cells, the deamination product of 5hmC, 5hmU, is not detectable in the genomic DNA. These findings suggest that the steric requirements for cytosine deamination present an intrinsic obstacle to the proposed role of these enzymes in the direct demethylation of 5hmC.
| Enzyme Family | Substrate Preference | Activity on 5hmC | Implication for Demethylation |
| AID/APOBEC | Prefers unmodified cytosine. | No detectable deamination. | Direct deamination of 5hmC is unlikely to be a major pathway due to steric hindrance. |
Alternative BER-Mediated Demethylation Routes (e.g., SMUG1)
An alternative route for active demethylation involves the base excision repair (BER) pathway acting on derivatives of 5hmC. Following the proposed deamination of 5hmC to 5hmU, the DNA glycosylase Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase (SMUG1) has been identified as a key enzyme responsible for recognizing and excising 5hmU. SMUG1 is considered the dominant glycosylase for the removal of 5hmU from DNA.
The excision of 5hmU by SMUG1 creates an apurinic/apyrimidinic (AP) site, which is then further processed by the BER machinery to restore an unmodified cytosine. SMUG1 can remove 5hmU from both single-stranded and double-stranded DNA. Interestingly, while Thymine DNA Glycosylase (TDG) can also recognize 5hmU when paired with guanine, evidence suggests that 5hmU is often paired with adenine, highlighting the primary role of SMUG1 in this repair process.
It is important to note that SMUG1 also has activity on other modified bases, including uracil and oxidized pyrimidines. The activity of SMUG1 is crucial for maintaining genome stability, and its loss can lead to an increased predisposition to cancer, particularly when combined with deficiencies in other repair pathways.
| Enzyme | Substrate(s) | Role in Demethylation Pathway |
| SMUG1 | 5-hydroxymethyluracil (5hmU), Uracil, Oxidized pyrimidines. | Excises 5hmU from DNA, initiating the base excision repair (BER) cascade to replace it with cytosine. |
| TDG | 5-formylcytosine (5fC), 5-carboxylcytosine (5caC), 5hmU:G mismatches. | Recognizes and excises further oxidation products of 5hmC, as well as 5hmU in a specific context. |
Passive DNA Demethylation via 5-Hydroxymethylcytosine
Passive DNA demethylation is a replication-dependent process that leads to the gradual dilution of an epigenetic mark over successive rounds of cell division. 5-hydroxymethylcytosine plays a significant role in facilitating this form of demethylation.
Replication-Dependent Dilution of 5-Hydroxymethylcytosine
The presence of 5hmC in the DNA template strand during replication can lead to passive demethylation because it is poorly recognized by the maintenance DNA methyltransferase, DNMT1. This leads to a failure to methylate the newly synthesized DNA strand opposite the 5hmC, resulting in a hemi-hydroxymethylated CpG site. With each subsequent round of DNA replication, the 5hmC mark is diluted, eventually leading to a complete loss of methylation at that specific locus.
This mechanism is particularly important during early embryonic development, where global demethylation of the paternal genome occurs. The conversion of 5mC to 5hmC by Tet enzymes, followed by the passive dilution of 5hmC during the rapid cell divisions of the preimplantation embryo, is a key process in resetting the epigenetic landscape. Studies have shown that 5hmC, as well as its further oxidation
Functional Dissection of 5 Hydroxymethylcytosine in Biological Systems
Regulation of Gene Expression by 5-Hydroxymethylcytosine (B124674)
5-Hydroxymethylcytosine (5hmC), once considered merely an intermediate in the DNA demethylation pathway, is now recognized as a stable epigenetic mark with significant roles in the intricate regulation of gene expression. nih.govnih.govbiomodal.com Its presence and distribution across the genome are not random; rather, they are tightly linked to transcriptional activity and the establishment of specific chromatin states, ultimately influencing cellular function and identity. biomodal.comnorthwestern.edu
Transcriptional Modulation and Chromatin States
The influence of 5hmC on transcription is multifaceted and context-dependent. Unlike 5-methylcytosine (B146107) (5mC), which is predominantly associated with gene repression, 5hmC is often linked to active or poised gene states. biomodal.com Its presence can lead to a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. biomodal.com This modulation of chromatin architecture is a key mechanism through which 5hmC contributes to the dynamic regulation of gene expression in response to developmental cues and environmental stimuli. biomodal.com
In mouse embryonic stem cells (ESCs), for instance, 5hmC is enriched at the promoters of genes with bivalent histone marks (both activating H3K4me3 and repressive H3K27me3). nih.govnih.gov This suggests a role for 5hmC in maintaining these genes in a "poised" state, ready for rapid activation or repression during differentiation. nih.gov Furthermore, studies have shown that 5hmC can influence the binding of specific transcription factors, either by promoting or inhibiting their interaction with DNA, thereby fine-tuning gene expression levels. nih.gov The conversion of 5mC to 5hmC can also displace methyl-binding proteins (MBPs) that recognize methylated DNA and recruit repressive complexes, further contributing to a transcriptionally permissive environment. nih.govepigenie.com
Enrichment in Active Gene Regions and Regulatory Elements (Promoters, Enhancers)
Genome-wide mapping studies have consistently demonstrated a non-uniform distribution of 5hmC, with a notable enrichment in specific genomic regions critical for gene regulation. nih.govresearchgate.net In human and mouse embryonic stem cells, 5hmC is found in abundance within gene bodies and enhancers. escholarship.orgescholarship.orgdiagenode.com This enrichment in gene bodies, particularly of actively transcribed genes, correlates positively with gene expression levels. pnas.orgplos.org
In addition to gene bodies, 5hmC is significantly enriched at distal regulatory elements known as enhancers. nih.govescholarship.orgescholarship.orgdiagenode.com Enhancers play a crucial role in controlling the cell-type-specific expression of genes, and the presence of 5hmC at these sites suggests its involvement in enhancer-mediated gene regulation. nih.govmdpi.com Specifically, 5hmC is often found at active enhancers, which are characterized by the presence of certain histone modifications. escholarship.orgnih.gov In human embryonic stem cells, 5hmC is also enriched at the binding sites of key pluripotency transcription factors such as OCT4 and NANOG, further highlighting its role in the regulatory networks that govern stem cell identity. escholarship.orgescholarship.orgdiagenode.com
The table below summarizes the observed enrichment of 5hmC in different genomic regions and its general association with transcriptional activity.
| Genomic Region | 5hmC Enrichment | Association with Transcription |
| Promoters | Enriched, particularly at bivalent promoters in ESCs. nih.govnih.gov | Can be associated with both poised and active genes. nih.govnih.gov |
| Gene Bodies | Enriched, especially in actively transcribed genes. researchgate.netpnas.org | Positive correlation with gene expression levels. pnas.orgplos.org |
| Enhancers | Significantly enriched, particularly at active enhancers. nih.govescholarship.orgescholarship.orgdiagenode.com | Implicated in enhancer-mediated gene activation. nih.govmdpi.com |
| Intergenic Regions | Generally underrepresented compared to genic regions. nih.gov | Less direct role in transcriptional regulation. |
Association with Histone Modifications (e.g., H3K4me1, H3K27ac)
The functional role of 5hmC is intricately linked to the landscape of histone modifications, which are key determinants of chromatin structure and gene activity. plos.org A strong correlation has been observed between the presence of 5hmC and specific histone marks associated with active or poised chromatin states. plos.org
In human embryonic stem cells, 5hmC shows a significant enrichment with H3K4me1 and H3K27ac, which are canonical markers of active enhancers. escholarship.orgescholarship.orgdiagenode.comfigshare.comnih.gov The co-localization of 5hmC with these marks provides strong evidence for its role in the regulation of enhancer activity. escholarship.orgfigshare.com Furthermore, a positive correlation has been noted between 5hmC and H3K4me2. plos.org In contrast, the correlation with H3K4me3, a mark typically found at active promoters, is less pronounced. plos.org
The interplay between 5hmC and repressive histone marks is also crucial. For example, in neuronal development, the gain of 5hmC in gene bodies is often accompanied by a loss of the repressive mark H3K27me3. nih.gov This suggests a coordinated mechanism where the deposition of 5hmC contributes to the removal of repressive marks, thereby facilitating gene activation during cellular differentiation. nih.gov
The following table details the association of 5hmC with key histone modifications.
| Histone Modification | Chromatin State Association | Correlation with 5hmC |
| H3K4me1 | Enhancers (poised and active) | Strong positive correlation, particularly at enhancers. escholarship.orgescholarship.orgdiagenode.complos.org |
| H3K27ac | Active enhancers and promoters | Strong positive correlation, indicating a role in active regulatory elements. escholarship.orgescholarship.orgdiagenode.complos.org |
| H3K4me3 | Active promoters | Weaker correlation compared to H3K4me1 and H3K4me2. plos.org |
| H3K27me3 | Repressed genes, bivalent promoters | Inverse correlation in some contexts, suggesting a role in lifting repression. nih.gov |
Recruitment and Binding of 5-Hydroxymethylcytosine-Specific Proteins (e.g., MeCP2, TIEG1)
The biological functions of 5hmC are mediated, in part, through its recognition and binding by a specific set of proteins. nih.gov These "reader" proteins can distinguish 5hmC from its precursor, 5mC, and from unmodified cytosine, thereby translating the epigenetic signal into a functional outcome. nih.gov
One of the most well-studied 5hmC-binding proteins is Methyl-CpG-binding protein 2 (MeCP2). nih.gov While initially identified as a 5mC-binding protein, subsequent research has shown that MeCP2 can also bind to 5hmC with high affinity, particularly in the nervous system. nih.govnih.govh1.conih.gov The binding of MeCP2 to 5hmC-enriched regions within active genes and accessible chromatin suggests a role for this interaction in regulating chromatin structure and gene expression in neurons. nih.govnih.gov Interestingly, some mutations in MeCP2 that cause Rett syndrome have been shown to preferentially impair its binding to 5hmC. nih.gov
While there is less overlap between proteins that recognize 5mC and 5hmC, some proteins show a preference for 5hmC. nih.gov For example, through comparative analyses, proteins such as RPL26, PRP8, and MHS6 have been identified as having a preference for binding to 5hmC. nih.gov The identification and characterization of a broader range of 5hmC-specific binding proteins will be crucial for fully elucidating the diverse functional roles of this epigenetic mark.
Role of 5-Hydroxymethylcytosine in Cellular Differentiation and Development
5-Hydroxymethylcytosine plays a pivotal role in orchestrating the complex gene expression programs that drive cellular differentiation and embryonic development. nih.govnih.gov Its levels are dynamically regulated during these processes, contributing to the establishment and maintenance of specific cell lineages. nih.gov
Embryonic Stem Cell Pluripotency and Differentiation
Embryonic stem cells (ESCs) are characterized by their pluripotency, the ability to differentiate into all cell types of the body. plos.org The epigenetic landscape of ESCs is unique and highly dynamic, and 5hmC is an important feature of this landscape. plos.org Levels of 5hmC are relatively high in both mouse and human ESCs. nih.gov
The ten-eleven translocation (TET) enzymes, which catalyze the conversion of 5mC to 5hmC, are abundantly expressed in ESCs. nih.gov The depletion of TET1 and TET2 in mouse ESCs leads to developmental defects, highlighting the importance of 5hmC in proper embryonic development. nih.gov While these cells can remain pluripotent, their differentiation potential is compromised. nih.gov
During the differentiation of ESCs, the distribution and levels of 5hmC undergo significant changes. nih.gov For example, upon differentiation into embryoid bodies, there are dynamic changes in 5hmC levels. researchgate.net The presence of 5hmC at the promoters of developmentally regulated genes in ESCs, often in conjunction with bivalent histone marks, suggests its role in keeping these genes in a state that is poised for activation upon receiving the appropriate differentiation signals. nih.govnih.gov
Early Embryonic Development and Epigenetic Reprogramming
During early embryonic development, the epigenome undergoes extensive reprogramming to establish cellular totipotency. A key event in this process is the active demethylation of the paternal genome in the zygote, a process intricately linked to 5-hydroxymethylcytosine (5hmC). Following fertilization, the paternal pronucleus experiences a rapid and substantial loss of 5-methylcytosine (5mC), which is concurrently converted to 5hmC by the enzyme Tet3. This conversion is a critical step in erasing the paternal epigenetic memory and resetting the genome for embryonic development.
The maternal pronucleus, in contrast, is largely shielded from this widespread demethylation. This protection is mediated by the protein PGC7/Dppa3/Stella, which prevents the oxidation of 5mC to 5hmC in the maternal genome. However, in the absence of PGC7, the maternal pronucleus also becomes susceptible to this conversion, highlighting the crucial role of this protective mechanism in maintaining the distinct epigenetic landscapes of the parental genomes.
The generation of 5hmC is not merely a transient step in demethylation but appears to be a functionally significant modification in the early embryo. The dynamic changes in 5hmC levels and its specific localization within the pronuclei suggest its involvement in regulating gene expression and chromatin structure during this critical developmental window. The interplay between 5mC, 5hmC, and the enzymatic machinery that governs their conversion is essential for the successful epigenetic reprogramming that underpins normal embryonic development.
Table 1: Role of 5-Hydroxymethylcytosine in Early Embryonic Development and Epigenetic Reprogramming
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Paternal Genome Demethylation | Active conversion of 5mC to 5hmC in the paternal pronucleus of the zygote. | Tet3 | Mouse, Bovine, Rabbit | nih.gov |
| Maternal Genome Protection | PGC7/Dppa3/Stella protects the maternal pronucleus from widespread 5mC oxidation to 5hmC. | PGC7/Dppa3/Stella | Mouse | nih.gov |
| Epigenetic Reprogramming | 5hmC is a key intermediate in the genome-wide DNA demethylation that occurs in the early embryo. | Tet3 | Mouse | nih.govtandfonline.com |
| Zygotic Development | Accumulation of 5hmC in the paternal pronucleus coincides with a reduction in 5mC levels. | Tet3 | Mouse, Bovine, Rabbit | nih.gov |
Gametogenesis and Germline Development
The formation of gametes, or gametogenesis, involves a specialized process of cell division and differentiation that includes extensive epigenetic reprogramming. 5-hydroxymethylcytosine (5hmC) plays a dynamic and crucial role in this process, particularly during the development of primordial germ cells (PGCs). PGCs are the embryonic precursors of sperm and eggs and undergo genome-wide demethylation to erase epigenetic memory from the previous generation, ensuring a totipotent state for the new organism.
Studies in mice have revealed that the levels of 5hmC fluctuate significantly during PGC development. There is a notable increase in 5hmC levels, peaking around embryonic day 11.5, which is followed by a gradual decrease. This dynamic pattern suggests a role for 5hmC in the active removal of 5-methylcytosine (5mC) during germline reprogramming. Furthermore, 5hmC shows a distinct subnuclear localization in PGCs, where it is enriched in chromocenters, the densely packed regions of heterochromatin. This localization is maintained in female germ cells, even in mature oocytes, but is gradually lost in male germ cells as they resume mitotic proliferation after birth. The presence of 5hmC in these heterochromatic regions is thought to be important for silencing repetitive DNA elements, such as major satellite repeats, thereby maintaining genome stability.
The extensive upregulation of genes, including those involved in meiosis, occurs in both male and female PGCs during the later stages of reprogramming, coinciding with the dynamic changes in 5hmC. This suggests that 5hmC-mediated epigenetic changes are involved in preparing the germ cells for their subsequent meiotic divisions and differentiation into mature gametes.
Table 2: Role of 5-Hydroxymethylcytosine in Gametogenesis and Germline Development
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Primordial Germ Cell (PGC) Reprogramming | Dynamic changes in 5mC and 5hmC levels occur during PGC reprogramming to reset the epigenome. | - | Mouse | nih.gov |
| 5hmC Dynamics in PGCs | 5hmC levels increase and peak at embryonic day 11.5, followed by a gradual decrease. | - | Mouse | nih.gov |
| Subnuclear Localization of 5hmC | 5hmC is enriched in chromocenters of PGCs, a pattern maintained in female germ cells but lost in males. | - | Mouse | nih.gov |
| Transcriptional Regulation | Upregulation of meiosis-related and imprinted genes in PGCs is associated with 5hmC dynamics. | - | Mouse | nih.gov |
| Silencing of Repetitive Elements | Pericentric 5hmC is important for silencing major satellite repeats in female PGCs. | - | Mouse | nih.gov |
Cell Fate Specification
The process by which a cell becomes committed to a particular developmental pathway, known as cell fate specification, is guided by a complex interplay of genetic and epigenetic factors. 5-hydroxymethylcytosine (5hmC) has emerged as a key epigenetic mark in this process, acting as both an intermediate in DNA demethylation and a stable modification that influences gene expression. The dynamic distribution of 5hmC in the genome can be seen as an "imprint" of cellular identity that is established during the differentiation of adult progenitor cells.
In the context of liver development, for example, 5hmC plays a significant role in the differentiation of hepatocyte-like cells from bipotent progenitors. A global increase in 5hmC levels is observed during the early stages of this differentiation process, which coincides with a decrease in 5-methylcytosine (5mC). This shift in the epigenetic landscape is associated with the establishment of the liver-specific gene expression program. Specifically, 5hmC is found to be enriched in the gene bodies of overexpressed genes, suggesting a direct role in promoting their transcription.
Furthermore, the enrichment of 5hmC at the promoter region of key transcription factors, such as HNF4A, the master regulator of hepatocyte identity, precedes the differentiation of liver adult progenitor cells. This indicates that 5hmC is involved in initiating the transcriptional cascades that drive cell fate decisions. The importance of 5hmC in this process is further highlighted by the finding that preventing its enrichment, for instance by modifying the metabolic environment, can impair the acquisition of the characteristic markers of hepatic identity. These findings underscore the role of 5hmC as a critical regulator of cell fate specification, with its presence and distribution being indicative of a cell's developmental trajectory and identity.
Table 3: Role of 5-Hydroxymethylcytosine in Cell Fate Specification
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Hepatocyte Differentiation | Global increase in 5hmC and decrease in 5mC during in vitro differentiation of human hepatocyte-like cells. | TET1 | Human | nih.gov |
| Gene Expression Regulation | 5hmC is enriched at the gene bodies of overexpressed genes in differentiating hepatocytes. | - | Human | nih.gov |
| Master Regulator Activation | TET1-mediated enrichment of 5hmC on the HNF4A promoter precedes differentiation of liver adult progenitor cells. | TET1, HNF4A | - | nih.gov |
| Cell Identity Marker | 5hmC distribution acts as an acquired "imprint" of cell identity during adult progenitor cell differentiation. | - | - | nih.gov |
| Metabolic Influence | Prevention of 5hmC enrichment impairs the acquisition of hepatic identity markers. | - | Human | nih.gov |
5-Hydroxymethylcytosine in Neurobiology
The central nervous system exhibits the highest levels of 5-hydroxymethylcytosine (5hmC) in the body, suggesting its profound importance in brain function. This epigenetic mark is not merely a transient intermediate in DNA demethylation but also a stable and dynamic regulator of gene expression in neuronal cells. The enrichment of 5hmC in the brain, approximately ten-fold higher than in embryonic stem cells, points to its specialized roles in neurodevelopment and the maintenance of neuronal identity.
The enzymes responsible for generating 5hmC, the Ten-eleven translocation (TET) proteins, are implicated in various aspects of neuronal differentiation and function. The dynamic patterns of 5hmC acquired throughout brain development are critical for normal neurological function in the adult brain. Consequently, dysregulation of 5hmC has been linked to several neurodevelopmental and neurodegenerative disorders.
The subsequent sections will explore the specific roles of 5hmC in brain development, neuronal function, synaptic plasticity, learning and memory, and the brain's response to environmental cues.
Brain Development and Neuronal Function
5-hydroxymethylcytosine (5hmC) is a highly dynamic epigenetic mark during human fetal brain development, playing a crucial role in orchestrating transcriptional regulation. Its levels change significantly across different stages of neurodevelopment, with widespread changes observed in the fetal brain between 23 and 184 days post-conception. This dynamic nature suggests that 5hmC is not just a passive intermediate of DNA demethylation but has a functional role in shaping the developing brain.
The distribution of 5hmC is not random; it is enriched in genes that are critical for neurodevelopmental processes. Modules of co-hydroxymethylated loci are associated with genes involved in neuronal function, learning, and memory. The relationship between 5-methylcytosine (5mC) and 5hmC during brain development is complex, with some loci showing parallel changes while others exhibit inverse relationships. This indicates a sophisticated interplay between these two epigenetic marks in regulating gene expression during neurogenesis.
Furthermore, 5hmC is involved in neuronal differentiation and the maintenance of mature neuronal function. The accumulation of 5hmC during the development of various neuronal cell types, such as olfactory bulb and retinal neurons, is associated with increased expression of neurodevelopmental genes. In mature, post-mitotic neurons, 5hmC levels are stably maintained throughout adulthood, suggesting a role in preserving neuronal identity and function. The presence of 5hmC can also influence the binding of key gene regulatory proteins, such as MeCP2, in a sequence-dependent manner, thereby modulating gene expression in the brain.
Table 4: Role of 5-Hydroxymethylcytosine in Brain Development and Neuronal Function
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Fetal Brain Development | Widespread and dynamic changes in 5hmC occur during human fetal brain development. | - | Human | nih.govbiorxiv.orgessex.ac.uk |
| Gene Regulation | 5hmC is enriched in genes involved in neurodevelopmental processes, neuronal function, learning, and memory. | - | Human | nih.govbiorxiv.org |
| Neuronal Differentiation | Accumulation of 5hmC is associated with increased expression of neurodevelopmental genes during neuronal differentiation. | TET proteins | Mouse | frontiersin.org |
| Mature Neuronal Function | 5hmC is stably maintained in mature neurons and influences the binding of regulatory proteins like MeCP2. | MeCP2 | Mouse | frontiersin.orgnih.gov |
| Splicing Regulation | 5hmC demarcates intron-exon boundaries and marks constitutively expressed exons in human brain cells. | - | Human | frontiersin.org |
Synaptic Plasticity and Learning and Memory Processes
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. 5-hydroxymethylcytosine (5hmC) has emerged as a key player in this process, with its dynamic regulation influencing the gene expression changes required for long-term memory formation. The enzymes that convert 5-methylcytosine (5mC) to 5hmC, the Ten-eleven translocation (TET) proteins, are critically involved in various forms of learning and memory-related synaptic plasticity.
The process of active DNA demethylation, initiated by the conversion of 5mC to 5hmC, allows for the dynamic regulation of gene expression in response to neuronal activity. This is particularly important for processes such as long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission that is widely considered a cellular correlate of learning and memory. Studies have shown that TET proteins are essential for the gene expression changes that accompany LTP and other forms of synaptic plasticity.
The enrichment of 5hmC in the brain and its association with active genes suggest that it is not merely an intermediate in demethylation but also a stable epigenetic mark that can recruit or repel regulatory proteins to modulate gene expression. This dual role allows for both rapid, activity-dependent changes in the epigenome and the long-term stabilization of these changes, which is crucial for the consolidation of memories. The intricate regulation of 5hmC levels and distribution in neurons is therefore essential for the brain's capacity to learn and adapt to new experiences.
Table 5: Role of 5-Hydroxymethylcytosine in Synaptic Plasticity and Learning and Memory Processes
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Active DNA Demethylation | Conversion of 5mC to 5hmC by TET proteins is a key step in active DNA demethylation, which is crucial for synaptic plasticity. | TET proteins (Tet1-3) | - | nih.gov |
| Long-Term Potentiation (LTP) | TET proteins play a critical role in the gene expression changes associated with LTP and other forms of synaptic plasticity. | TET proteins | - | nih.gov |
| Learning and Memory | Dynamic regulation of 5hmC is involved in various forms of learning and memory. | TET proteins | - | nih.gov |
| Gene Expression Regulation | 5hmC acts as both a demethylation intermediate and a stable epigenetic mark to regulate gene expression in response to neuronal activity. | - | - | nih.gov |
Response to Environmental Stimuli and Stress
The brain's ability to adapt to environmental stimuli and stress is crucial for survival and is mediated, in part, by epigenetic modifications. 5-hydroxymethylcytosine (5hmC) has been identified as an environmentally sensitive epigenetic mark that plays a significant role in the molecular response to stress. Exposure to environmental factors, including stress, can lead to dynamic changes in 5hmC levels in various brain regions, which in turn can alter gene expression and influence behavior.
Acute stress, for example, has been shown to cause a genome-wide disruption of 5hmC in the hippocampus, a brain region critical for learning, memory, and the stress response. These stress-induced changes in 5hmC are predominantly found in genic regions and are associated with altered transcript levels of known and novel stress-related genes. This suggests that 5hmC may function by mediating the binding of transcription factors to these genes, thereby regulating their expression in response to stress.
Early-life stress can also have long-lasting effects on the epigenome, leading to stable changes in 5hmC that are correlated with anxiety-like behaviors in adulthood. These changes are often found in genes with neuronal ontological functions, such as neuronal development and differentiation. The dynamic response of 5hmC to environmental cues, mediated by the activity of TET enzymes, highlights its role as a key player in the interplay between the environment and the genome, shaping the brain's response to stress and potentially influencing susceptibility to psychiatric disorders.
Table 6: Role of 5-Hydroxymethylcytosine in Response to Environmental Stimuli and Stress
| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |
| Acute Stress Response | Acute restraint stress leads to genome-wide alterations in hippocampal 5hmC, linking plasticity genes to the stress response. | TET enzymes | Mouse | nih.gov |
| Early-Life Stress | Early-life stress results in stable changes in hypothalamic 5hmC that are correlated with anxiety-like behaviors in adult females. | - | Mouse | nih.gov |
| Gene Expression Regulation | Stress-induced changes in 5hmC are correlated with altered transcript levels and may mediate transcription factor binding. | - | Mouse | nih.gov |
| Environmental Sensitivity | 5hmC is an environmentally sensitive DNA modification that is highly enriched in the brain and associated with active transcription of neuronal genes. | TET enzymes | - | nih.govnih.gov |
Genomic Landscape and Distribution Patterns of 5 Hydroxymethylcytosine
Global Quantification of 5-Hydroxymethylcytosine (B124674) Levels Across Tissues and Cell Types
The abundance of 5-hydroxymethylcytosine (5hmC) is not uniform across different tissues and cell types; in fact, its levels are highly variable. nih.govresearchgate.net This variability is in stark contrast to 5-methylcytosine (B146107) (5mC), which shows only minor differences between tissues. nih.gov Studies have revealed that the global 5hmC content can differ by as much as 13-fold between various human tissues. nih.gov
The highest concentrations of 5hmC are consistently found in the central nervous system, particularly in the brain. nih.govplos.org Neuronal cells, in general, are highly enriched with this modification. youtube.com Following the brain, tissues such as the liver, kidney, and colorectum also exhibit substantial levels of 5hmC. nih.gov In contrast, tissues like the lung have intermediate levels, while the heart, breast, and placenta contain very low amounts of 5hmC. nih.gov This tissue-specific distribution suggests a specialized role for 5hmC in the function of different organs. nih.govnih.gov Interestingly, the high levels of 5hmC in the brain appear to be related to neuronal function rather than just its location, as the pituitary gland, also located in the brain, has a low 5hmC content. plos.org
Furthermore, the levels of 5hmC are not static and can be significantly altered in disease states. A notable example is the significant reduction of 5hmC in cancerous tissues compared to their normal counterparts. nih.govnih.gov For instance, cancerous colorectal tissues show a dramatic decrease in 5hmC levels. nih.gov Similarly, a profound loss of 5hmC has been observed in prostate, breast, and colon carcinomas. nih.gov
Below is a data table summarizing the percentage of 5hmC in various normal human tissues, illustrating the significant differences in its distribution.
| Tissue | Percentage of 5-Hydroxymethylcytosine (% of total nucleotides) | Reference |
|---|---|---|
| Brain | 0.67% | nih.gov |
| Rectum | 0.57% | nih.gov |
| Liver | 0.46% | nih.gov |
| Colon | 0.45% | nih.gov |
| Kidney | 0.38% | nih.gov |
| Lung | 0.14% | nih.gov |
| Placenta | 0.06% | nih.gov |
| Heart | 0.05% | nih.gov |
| Breast | 0.05% | nih.gov |
Locus-Specific Distribution of 5-Hydroxymethylcytosine within Genomic Features
Beyond its global tissue-specific levels, the distribution of 5hmC at specific genomic locations is also non-random and points to its functional roles. Profiling studies have consistently shown that 5hmC is not evenly spread across the genome but is instead enriched in particular regions, suggesting its involvement in the regulation of gene expression. nih.gov
Enrichment in Gene Bodies and Distal Regulatory Elements
A prominent feature of the 5hmC landscape is its enrichment within the bodies of actively transcribed genes. nih.govnih.govpnas.orgplos.org This intragenic enrichment is positively correlated with the level of gene expression, meaning that genes with higher transcription levels tend to have more 5hmC in their gene bodies. nih.govpnas.org This pattern is observed across different cell types and tissues, including mouse embryonic stem cells and various brain structures. nih.govplos.org
In addition to gene bodies, 5hmC is also found to be enriched in distal regulatory elements, particularly enhancers. nih.govpnas.orgnih.govescholarship.org Enhancers are DNA sequences that can be located far from the genes they regulate and are crucial for controlling gene expression. The presence of 5hmC at these sites suggests its participation in the fine-tuning of gene activity through long-range interactions. pnas.org In human embryonic stem cells, 5hmC is significantly enriched at enhancers, co-localizing with histone marks characteristic of active enhancers, such as H3K4me1 and H3K27ac. nih.govescholarship.org The TET2 enzyme, in particular, is thought to be responsible for depositing 5hmC at enhancer elements. nih.gov
Presence at Promoter Regions and CpG Islands
The distribution of 5hmC at promoter regions and CpG islands—stretches of DNA with a high frequency of CpG dinucleotides that are often located in or near promoter regions—is more complex and can be associated with both gene activation and repression. researchgate.net While some studies report that 5hmC is generally depleted from promoters in the brain, it is found to be enriched at promoters of bivalently marked genes in mouse embryonic stem cells. nih.gov These bivalent promoters carry both activating (H3K4me3) and repressive (H3K27me3) histone marks and are often associated with developmental genes that need to be poised for rapid activation or repression.
Furthermore, 5hmC is often found at the edges of CpG-rich promoters. nih.gov In some contexts, the presence of 5hmC at promoters is linked to gene activation. For example, the conversion of 5mC to 5hmC at a promoter can lead to demethylation and subsequent gene expression. nih.gov Conversely, other studies have suggested a repressive role for 5hmC at specific promoter regions. nih.gov This dual functionality highlights the context-dependent nature of 5hmC's role in transcriptional regulation. nih.gov
Cell-Type Specificity and Dynamics of 5-Hydroxymethylcytosine
The distribution of 5hmC is not only tissue-specific but also highly specific to individual cell types, reflecting the unique gene expression programs that define cellular identity. nih.govnih.govaacrjournals.orgnih.gov Unsupervised clustering based on 5hmC profiles alone can group biological samples by their tissue and cell type, underscoring the distinctness of these epigenetic landscapes. nih.govaacrjournals.org
The levels and distribution of 5hmC are highly dynamic, changing significantly during cellular differentiation and development. pnas.orgnih.gov In general, pluripotent stem cells, such as embryonic stem cells (ESCs), have high levels of 5hmC, which are then lost as the cells differentiate. nih.gov However, this modification reappears during the reprogramming of somatic cells back to a pluripotent state, indicating a strong correlation between high 5hmC levels and pluripotency. nih.gov
During hematopoiesis, the process of blood cell formation, different hematopoietic cell types exhibit unique 5hmC profiles that are associated with the expression of key regulatory genes for that lineage. nih.gov Similarly, during T-cell development, 5hmC levels change dynamically, with enrichment in the gene bodies of highly expressed genes and at cell-type-specific enhancers. pnas.org These dynamic changes in 5hmC are closely linked to changes in gene expression, with the gain of 5hmC often correlating with gene activation and its loss with gene repression. pnas.orgnih.gov This dynamic behavior suggests that 5hmC plays a crucial role in establishing and maintaining cell-type-specific gene expression patterns and, consequently, cell identity. nih.gov
Mitochondrial DNA 5-Hydroxymethylation
While epigenetic modifications have been extensively studied in the nuclear genome, recent evidence has revealed the presence of 5-hydroxymethylcytosine (5hmC) in mitochondrial DNA (mtDNA) as well. nih.govpnas.orgnih.govmdpi.com The presence of 5hmC in mtDNA suggests that epigenetic regulation also plays a role in mitochondrial function. pnas.org
Studies have shown that mtDNA contains significant levels of 5hmC, and its abundance can be dynamic. pnas.orgnih.gov For instance, in mouse brain samples, aging was found to decrease the levels of 5hmC in the mtDNA of the frontal cortex but not the cerebellum. nih.govresearchgate.net This suggests that mitochondrial epigenetic modifications may be susceptible to the aging process in a region-specific manner. nih.gov
The enzymes responsible for generating 5hmC, the TET proteins, have been detected in the mitochondrial fraction of cells. nih.gov Specifically, DNA methyltransferase 1 (DNMT1), which is responsible for creating the 5mC substrate for TET enzymes, has been found to translocate to mitochondria. pnas.org The presence of both the substrate (5mC) and the enzymes (TETs) in mitochondria provides the machinery for mtDNA hydroxymethylation.
The functional consequences of mtDNA 5-hydroxymethylation are still being investigated, but initial findings suggest it may influence the expression of mitochondrial genes. nih.govmdpi.com For example, an increase in mtDNA 5hmC has been associated with increased mRNA levels of mitochondrial genes following ischemic injury. nih.gov Furthermore, there appears to be a link between mtDNA 5hmC levels and cellular energy metabolism, as inhibiting the enzyme that produces 5hmC in mitochondria led to increased ATP levels. nih.gov These findings open up a new area of research into the epigenetic regulation of mitochondrial function and its implications for health and disease. nih.gov
Advanced Methodologies for the Detection and Mapping of 5 Hydroxymethylcytosine
Global Quantification Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the absolute and accurate quantification of global DNA modifications, including 5hmC. creativebiomart.net This highly sensitive and specific method involves the enzymatic digestion of genomic DNA into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and subsequently detected and quantified by a mass spectrometer. creativebiomart.net A key advantage of LC-MS/MS is its ability to provide an absolute measure of 5hmC content, independent of DNA quality or sequence context. creativebiomart.net
Recent advancements, such as the use of liquid chromatography-electrospray ionization-tandem mass spectrometry with multiple reaction monitoring (LC-ESI-MS/MS-MRM), have further enhanced the sensitivity and robustness of this technique, allowing for the simultaneous measurement of 5-methylcytosine (B146107) (5mC) and 5hmC from as little as 50 ng of genomic DNA. nih.gov This method demonstrates high reproducibility and a low limit of detection, making it suitable for analyzing samples with very low levels of 5hmC. nih.gov
Capillary electrophoresis-mass spectrometry (CE-MS/MS) represents another powerful analytical approach for the quantification of modified nucleosides. By coupling the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, CE-MS/MS offers a valuable tool for analyzing complex biological samples.
Key Features of LC-MS/MS for 5hmC Quantification:
| Feature | Description |
| Principle | Enzymatic digestion of DNA followed by chromatographic separation and mass spectrometric detection of nucleosides. creativebiomart.net |
| Output | Provides absolute quantification of 5hmC levels. creativebiomart.net |
| Sensitivity | High, capable of detecting low levels of 5hmC. nih.gov |
| Specificity | High, accurately distinguishes 5hmC from other cytosine modifications. nih.gov |
| Sample Requirement | Can be performed with small amounts of DNA (e.g., 50 ng). nih.gov |
| Advantages | Considered the gold standard for accuracy and is independent of DNA sequence. creativebiomart.net |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) can also be utilized as a standalone method for the quantification of 5hmC, although it is more commonly coupled with mass spectrometry. In this approach, enzymatic DNA digests are separated by an HPLC system, and the different nucleosides are detected based on their retention times and UV absorbance. While less sensitive and specific than LC-MS/MS, HPLC provides a reliable method for quantifying the relative abundance of 5hmC, particularly in samples where this modification is more prevalent. nih.gov The accuracy of HPLC analysis relies heavily on the complete chromatographic separation of 5hmC from other nucleosides to avoid co-elution and ensure accurate quantification. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-linked immunosorbent assays (ELISA) offer a high-throughput and cost-effective method for the global quantification of 5hmC. nih.gov These assays are based on the specific recognition of 5hmC by antibodies. In a typical ELISA for 5hmC, genomic DNA is denatured and coated onto a microplate. A primary antibody specific to 5hmC is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of 5hmC in the sample. nih.govzymoresearch.com
ELISA kits are commercially available and offer a streamlined workflow, making them suitable for screening large numbers of samples. epigenie.comraybiotech.comzymoresearch.com The sensitivity of these assays allows for the detection of 5hmC levels as low as 0.02% in 100 ng of input DNA. zymoresearch.com While ELISA is a powerful tool for relative quantification, it is important to note that its accuracy can be influenced by the specificity of the antibody and the potential for cross-reactivity with other DNA modifications.
Comparison of Global 5hmC Quantification Techniques:
| Technique | Principle | Throughput | Sensitivity | Quantification |
| LC-MS/MS | Chromatographic separation and mass-based detection. creativebiomart.net | Low to Medium | Very High | Absolute |
| HPLC | Chromatographic separation and UV detection. nih.gov | Low to Medium | Moderate | Relative |
| ELISA | Antibody-based detection. nih.gov | High | High | Relative |
Single-Base Resolution Sequencing Technologies
While global quantification methods provide a general overview of 5hmC levels, single-base resolution sequencing technologies are essential for identifying the precise genomic locations of this modification. This level of detail is critical for understanding the functional role of 5hmC in gene regulation and other cellular processes.
Oxidative Bisulfite Sequencing (OxBS-seq)
Traditional bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination. researchgate.net Oxidative bisulfite sequencing (OxBS-seq) is a modification of this method that enables the specific identification of 5mC. illumina.comnih.gov The technique involves an initial chemical oxidation step, typically using potassium perruthenate (KRuO4), which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC). nih.govepigenie.com Subsequent bisulfite treatment then deaminates both unmodified cytosine and the newly formed 5fC to uracil (B121893), while 5mC remains unchanged. illumina.comepigenie.comcd-genomics.com
By comparing the results of OxBS-seq with a parallel standard bisulfite sequencing (BS-seq) run on the same sample, the locations of 5hmC can be inferred. nih.govcd-genomics.com Cytosines that are read as cytosine in both BS-seq and OxBS-seq are identified as 5mC, while those read as cytosine in BS-seq but as thymine (B56734) (following PCR amplification of uracil) in OxBS-seq are identified as 5hmC. A major advantage of OxBS-seq is that it does not rely on enzymatic reactions, which can be a source of variability. epigenie.com However, a significant drawback is the requirement for two separate sequencing experiments and the potential for compounded errors when inferring 5hmC levels from the difference between the two datasets. epigenie.comcd-genomics.com
TET-Assisted Bisulfite Sequencing (TAB-seq)
TET-assisted bisulfite sequencing (TAB-seq) is another powerful method for achieving single-base resolution mapping of 5hmC. nih.govnih.govnih.gov This technique utilizes the enzymatic activity of the Ten-Eleven Translocation (TET) proteins. The first step in TAB-seq involves the protection of 5hmC residues by glucosylation using β-glucosyltransferase (βGT). nih.govnih.gov This modification prevents the subsequent oxidation of 5hmC. The DNA is then treated with a TET enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). researchgate.netnih.govepigenie.com
Following these enzymatic treatments, standard bisulfite sequencing is performed. During this step, unmodified cytosine and the newly generated 5caC are converted to uracil, while the protected glucosylated 5hmC (g5hmC) remains as cytosine. nih.govnih.gov Therefore, any cytosine detected in the final sequencing data represents an original 5hmC site. epigenie.com A key advantage of TAB-seq is that it directly detects 5hmC, rather than inferring its presence, which can lead to more accurate quantification. epigenie.com However, the efficiency of the enzymatic reactions, particularly the TET enzyme activity, is a critical factor that can influence the results. epigenie.com
Summary of Single-Base Resolution 5hmC Sequencing Methods:
| Method | Principle | Direct/Indirect Detection | Key Reagents | Advantages | Disadvantages |
| OxBS-seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment. nih.govepigenie.com | Indirect (inferred) | Potassium perruthenate, Sodium bisulfite | No reliance on enzymes. epigenie.com | Requires two sequencing runs, potential for error compounding. epigenie.comcd-genomics.com |
| TAB-seq | Glucosylation of 5hmC for protection, followed by TET-mediated oxidation of 5mC and bisulfite treatment. nih.govnih.gov | Direct | β-glucosyltransferase, TET enzyme, Sodium bisulfite | Directly measures 5hmC. epigenie.com | Relies on enzymatic efficiency. epigenie.com |
Engineered Cytosine Deaminase-Based Sequencing (e.g., AMD-seq, ACE-seq, SSD-seq)
Engineered cytosine deaminase-based methods offer a bisulfite-free approach to mapping 5hmC, mitigating the DNA degradation associated with harsh chemical treatments. nih.govnih.gov These techniques leverage the ability of engineered DNA deaminase enzymes, such as variants of the human apolipoprotein B mRNA-editing catalytic polypeptide-like 3A (A3A) protein, to selectively deaminate C and 5mC while leaving 5hmC unmodified. nih.govnih.govacs.org
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) builds on the observation that AID/APOBEC family DNA deaminases can effectively discriminate between different cytosine modification states. nih.gov In the ACE-Seq protocol, an engineered APOBEC3A (A3A) enzyme deaminates C and 5mC to uracil (U) and thymine (T) respectively, which are both read as 'T' during subsequent sequencing. nih.govnih.gov To protect 5hmC from deamination, it is first glucosylated. This enzymatic, non-destructive deamination process allows for high-confidence 5hmC profiling from nanogram quantities of input DNA, a significant reduction compared to conventional methods. nih.govnih.gov
Single-Step Deamination Sequencing (SSD-seq) is a more recent advancement that simplifies the workflow. This method utilizes a specifically engineered A3A protein, eA3A-v10, which selectively deaminates C and 5mC but does not act on 5hmC, even without prior glucosylation. nih.govacs.org Consequently, during sequencing, C and 5mC are read as 'T', while the unmodified 5hmC is read as 'C', directly indicating its original position. nih.govnih.gov This single-step process is cost-effective and avoids both bisulfite treatment and DNA glycosylation. nih.govnih.gov Research has shown that a base-resolution map of 5hmC in human lung tissue generated by SSD-seq strongly correlates with results from ACE-seq. nih.govnih.gov
| Method | Principle | Key Features | Resolution |
| ACE-Seq | Glucosylation protects 5hmC, while an engineered APOBEC3A deaminates C and 5mC to U and T. nih.gov | Bisulfite-free; Low DNA input (ng); Non-destructive. nih.govnih.gov | Single-base |
| SSD-seq | An engineered A3A variant (eA3A-v10) selectively deaminates C and 5mC, leaving 5hmC intact. nih.govacs.org | Single-step; Bisulfite-free; No glycosylation needed; Cost-effective. nih.govnih.gov | Single-base |
Nanopore Sequencing for Direct 5-Hydroxymethylcytosine (B124674) Detection
Nanopore sequencing represents a paradigm shift in DNA sequencing, enabling the direct detection of modified bases without the need for PCR amplification or chemical conversion. nanoporetech.com This technology works by passing a single strand of DNA through a protein nanopore, such as Mycobacterium smegmatis porin A (MspA), and measuring the resulting disruptions in an ionic current. pnas.org Each base, including modified ones like 5mC and 5hmC, produces a distinct electrical signal, allowing for their direct identification in real-time. nanoporetech.compnas.org
Recent advancements in nanopore sequencing platforms and base-calling algorithms allow for the simultaneous detection of both 5mC and 5hmC during standard sequencing runs. nanoporetech.com Studies have benchmarked nanopore sequencing against traditional bisulfite-based methods and found it to be highly accurate for detecting these modifications. nanoporetech.comnih.gov A key advantage is its ability to sequence long, native DNA fragments, providing information on the phase of epigenetic marks and enabling the study of modification patterns on individual DNA molecules. nanoporetech.comnih.gov However, the accuracy of calling low-abundance modifications like 5hmC can be a challenge, and the false discovery rate needs careful consideration, particularly in cell types where 5hmC levels are low. biorxiv.org
| Feature | Description | Reference |
| Principle | Direct detection of bases by measuring changes in ionic current as a single DNA strand passes through a nanopore. | pnas.org |
| Detection | 5hmC and 5mC produce distinct electrical signals, allowing for their direct and simultaneous identification. | nanoporetech.compnas.org |
| Advantages | Direct detection, no PCR/chemical conversion, long reads, simultaneous 5mC/5hmC calling. | nanoporetech.comnih.gov |
| Challenges | Accuracy and false discovery rate for low-abundance modifications require careful evaluation. | biorxiv.org |
Single-Molecule Real-Time (SMRT) Sequencing
Single-Molecule Real-Time (SMRT) sequencing, another third-generation technology, also allows for the direct detection of DNA modifications. This method observes a single DNA polymerase molecule as it synthesizes a complementary strand from a template. nih.gov The incorporation of each nucleotide causes a characteristic pause in the polymerase's activity, and the duration of this pause (the interpulse duration, or IPD) is measured. nih.gov
Modified bases like 5hmC can alter the polymerase kinetics, resulting in a detectable change in the IPD compared to an unmodified base. nih.govnih.gov To enhance this signal, a selective chemical labeling method can be combined with SMRT sequencing. In this approach, 5hmC is first glucosylated, and then a larger chemical tag (like biotin) is attached via click chemistry. nih.gov This bulky adduct on the 5hmC base causes a more substantial and easily detectable kinetic signature during SMRT sequencing, enabling confident, strand-specific, and base-resolution detection of 5hmC with high sensitivity. nih.govnih.govpacb.com
TET-Assisted Pyridine (B92270) Borane (B79455) Sequencing (TAPS)
TET-Assisted Pyridine Borane Sequencing (TAPS) is a bisulfite-free chemical method for the direct, base-resolution sequencing of 5mC and 5hmC. nih.govox.ac.ukspringernature.com The method involves two main chemical steps. First, Ten-eleven translocation (TET) enzymes are used to oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC). acs.orgwikipedia.org In the second step, a pyridine borane solution selectively reduces 5caC to dihydrouracil (B119008) (DHU). nih.govwikipedia.org Unmodified cytosine is unaffected by this entire process. During subsequent PCR amplification, DHU is read as thymine (T). ox.ac.ukwikipedia.org Therefore, in the final sequencing data, both 5mC and 5hmC are read as 'T', while unmodified cytosine is read as 'C'. ox.ac.uk
To specifically map only 5hmC, a variant called TAPSβ was developed. wikipedia.org This protocol introduces an initial step where 5hmC is protected by glucosylation using a β-Glucosyltransferase. This attached glucose group blocks the TET enzyme from oxidizing the 5hmC. acs.orgwikipedia.org Consequently, only 5mC is converted to 5caC and then to T, while the protected 5hmC remains as C. By comparing TAPS and TAPSβ results, the locations of both 5mC and 5hmC can be determined at single-base resolution. TAPS is noted for preserving DNA integrity, yielding higher quality data with more even coverage and lower sequencing costs compared to bisulfite sequencing. nih.govspringernature.com
Enrichment-Based and Locus-Specific Mapping Strategies
These methods first isolate DNA fragments containing 5hmC from the rest of the genome. The enriched DNA is then typically analyzed by high-throughput sequencing to identify the genomic regions with a high density of this modification. While often not providing single-base resolution, these techniques are powerful for genome-wide profiling. enseqlopedia.com
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) is an antibody-based enrichment technique used for the genome-wide mapping of 5hmC. cd-genomics.comnih.gov The method involves fragmenting the genomic DNA and then using an antibody that specifically binds to 5hmC to immunoprecipitate the DNA fragments containing this modification. creativebiomart.netenseqlopedia.comnih.gov
The enriched DNA fragments are then purified and sequenced using next-generation sequencing platforms. cd-genomics.com This provides a profile of 5hmC distribution across the genome. hMeDIP-seq is a cost-effective method that can cover 5hmC in both dense and sparse regions of the genome. creativebiomart.netcd-genomics.com The specificity of the technique is highly dependent on the quality and specificity of the anti-5hmC antibody used. enseqlopedia.comcd-genomics.com The resolution of hMeDIP-seq is typically in the range of 50-150 base pairs, determined by the size of the DNA fragments. creativebiomart.netenseqlopedia.com
Chemical Labeling and Enrichment (hmC-seal, CMS-Seq, GLIB-Seq)
Chemical labeling and enrichment methods provide an alternative to antibody-based approaches. These techniques exploit the unique chemical properties of the hydroxyl group of 5hmC.
hmC-Seal involves the selective glucosylation of 5hmC using a T4 β-glucosyltransferase (βGT) and a modified glucose molecule, often containing an azide (B81097) group. cd-genomics.com This azide group can then be "clicked" to a biotin (B1667282) molecule. biorxiv.orgfrontiersin.org The biotinylated DNA fragments can then be captured and enriched using streptavidin-coated beads for subsequent sequencing. nih.gov This method is highly specific and has been used to profile the genome-wide distribution of 5hmC. cd-genomics.com
CMS-Seq (Covalent-labeling-based 5hmC-Sequencing) and GLIB-Seq (Glycosylation, Periodate (B1199274) oxidation, and Biotinylation-based Sequencing) are variations of this chemical labeling strategy. nih.govwikipedia.org GLIB-Seq, for instance, involves enzymatic glycosylation, followed by periodate oxidation and then biotinylation, allowing for the quantitative labeling and enrichment of DNA fragments containing even a single 5hmC residue. nih.gov A combined strategy, named DIP-CAB-Seq, integrates the selective chemical labeling and enrichment of 5hmC-containing fragments with a subsequent deaminase-based reaction to achieve single-base resolution on the enriched DNA. biorxiv.orgfrontiersin.orgbiorxiv.org
| Method | Principle | Resolution | Key Features |
| hMeDIP-seq | Enrichment of 5hmC-containing DNA fragments using a specific antibody. cd-genomics.comnih.gov | Low (~50-150 bp) | Cost-effective; Antibody-dependent specificity. creativebiomart.netenseqlopedia.comcd-genomics.com |
| hmC-Seal | Selective chemical labeling of 5hmC with a modified glucose and biotin, followed by affinity enrichment. cd-genomics.com | Low (enrichment) | Highly specific; Reduces reliance on sulfites. cd-genomics.com |
| GLIB-Seq | Enzymatic glycosylation, periodate oxidation, and biotinylation for 5hmC enrichment. nih.gov | Low (enrichment) | Quantitative labeling of fragments with single 5hmC. nih.gov |
Emerging and Novel Detection Methodologies
Electrochemical and Photoelectrochemical Biosensing
Electrochemical and photoelectrochemical biosensors represent a class of emerging technologies for the sensitive and selective detection of 5-hmC. These methods translate the biological recognition of 5-hmC into a measurable electrical signal.
Electrochemical Biosensors: These sensors often rely on the specific modification of 5-hmC followed by an electrochemical reaction. One approach involves the glycosylation of 5-hmC using T4 β-glucosyltransferase (β-GT), which attaches a glucose moiety to the base. iaea.org This modified DNA is then captured on an electrode surface. An enzyme like alkaline phosphatase can be introduced, which catalyzes a reaction producing an electrochemically active substance, such as p-nitrophenol, leading to a detectable signal. iaea.org Another strategy utilizes graphene-based sensors. nih.gov In one design, graphene functionalized with biotin and gold nanoparticles (AuNPs) is used as the electrode surface. nih.gov The AuNPs enhance the oxidation of 5-hmC, allowing for its direct, label-free detection with a remarkably low detection limit of 63.2 femtomolar (fM). nih.gov
Photoelectrochemical (PEC) Biosensors: PEC sensors combine electrochemical detection with light-induced excitation. A novel PEC biosensor was developed using tungsten disulfide (WS₂) nanosheets as the photoactive material. nih.gov In this system, a probe DNA is immobilized on a WS₂- and gold nanoparticle-modified electrode. nih.gov After hybridization with a target DNA containing 5-hmC, β-GT is used to glycosylate the 5-hmC residues. nih.gov Subsequently, boronic acid-functionalized carbon dots (B-CDs) are introduced, which bind to the glucose groups. nih.gov When illuminated, the B-CDs generate a strong photocurrent that is proportional to the amount of 5-hmC, enabling highly sensitive detection with a limit of 0.0034 nanomolar (nM). nih.gov
Table 2: Performance of Emerging 5-hmC Biosensors
| Sensor Type | Principle | Key Materials | Detection Limit |
|---|---|---|---|
| Electrochemical | Graphene-based direct oxidation | Graphene, Gold Nanoparticles (AuNPs) | 63.2 fM |
| Photoelectrochemical (PEC) | Signal amplification via carbon dots | WS₂ Nanosheets, AuNPs, Boronic acid-functionalized Carbon Dots (B-CDs) | 0.0034 nM |
| Chemiluminescent | TdT-assisted isothermal amplification | Biotin, Terminal deoxynucleotidyl transferase (TdT) | 2.07 x 10⁻¹³ M |
Fluorescent Methods
Fluorescent methods offer a versatile and often high-throughput means of detecting and quantifying global 5-hmC levels. These techniques typically involve the specific enzymatic labeling of 5-hmC with a fluorescent reporter.
A common strategy involves a two-step chemical-enzymatic reaction. nih.govresearchgate.net First, the enzyme T4 β-glucosyltransferase (β-GT) is used to attach a modified glucose molecule, often containing an azide group, to the 5-hmC site. nih.govresearchgate.net This is followed by a "click chemistry" reaction where the azide group is covalently linked to a fluorescent dye containing a compatible alkyne group. researchgate.netacs.org This approach enables robust, multiplexed analysis of epigenetic marks. nih.gov
Another method relies on the enzymatic glucosylation of 5-hmC, followed by a glucose oxidation step using sodium periodate. nih.govresearchgate.net This oxidation creates aldehyde groups that can be covalently linked to a fluorescent reporter containing an aminooxy or hydroxylamine (B1172632) functional group. nih.govresearchgate.net The resulting fluorescence intensity is directly proportional to the amount of 5-hmC in the sample. nih.gov
More advanced fluorescent techniques aim to amplify the signal for greater sensitivity. One such method, termed hmC-TACN, uses T4 β-GT to label 5-hmC with a click tag, which is then linked to a DNA primer. acs.org Terminal deoxynucleotidyl transferase (TdT) then extends this primer, creating a long polythymine (poly-T) tail that templates the formation of strongly emitting copper nanoparticles (CuNPs). acs.org This "super label" provides significant signal amplification, allowing for the accurate quantification of global 5-hmC from as little as 5 nanograms of genomic DNA. acs.org
Table 3: Overview of Fluorescent Labeling Strategies for 5-hmC
| Labeling Strategy | Key Reagents | Detection Principle |
|---|---|---|
| Click Chemistry | T4 β-GT, Azide-modified glucose, Alkyne-fluorophore | Covalent attachment of a fluorophore to the glycosylated 5-hmC. |
| Oxime Ligation | T4 β-GT, UDP-glucose, Sodium periodate, Aminooxy-fluorophore | Covalent linking of a fluorophore to an aldehyde group formed by oxidizing the glucose on 5-hmC. |
| Copper Nanotag Amplification (hmC-TACN) | T4 β-GT, Click tags, TdT, Copper Nanoparticles (CuNPs) | Enzymatic generation of a long DNA tail that templates the formation of highly fluorescent nanoparticles. |
Epigenetic Optical Mapping in Nanochannel Arrays
Epigenetic optical mapping is a single-molecule technology that provides long-read genetic and epigenetic information simultaneously. acs.orgacs.org This method overcomes the limitations of short-read sequencing, which can hinder the analysis of low 5-hmC levels and fail to provide long-range information. acs.orgnih.gov
The technique involves extracting high-molecular-weight DNA and labeling it in two different colors. nih.gov First, a sequence-specific genetic "barcode" is created by enzymatically incorporating fluorescent labels at specific DNA motifs. nih.govrsc.org Concurrently, a second layer of information is added by specifically labeling 5-hmC sites with a different colored fluorophore through a chemo-enzymatic reaction, such as the β-GT based methods described previously. nih.govrsc.org
The dual-labeled DNA molecules are then linearized by being stretched inside silicon nanochannel arrays and imaged using fluorescence microscopy. acs.orgrsc.orgresearchgate.net The resulting images show individual DNA strands with a pattern of green spots (the genetic barcode) and red spots (the 5-hmC locations). nih.govresearchgate.net By aligning the genetic barcode to a reference genome, the precise genomic positions of the 5-hmC labels can be mapped. acs.orgnih.gov
This single-molecule approach is highly sensitive, allowing for the generation of genome-wide 5-hmC profiles from very long DNA molecules (100 kbp to 1 Mbp). acs.orgnih.gov It provides information on the distribution and coexistence of 5-hmC signals across large genomic regions, revealing long-range correlations and cell-to-cell epigenetic variations that are often missed by other methods. acs.orgacs.orgnih.gov The technology has proven superior to standard immunoprecipitation-based sequencing (hMeDIP-seq) in both sensitivity and specificity, resulting in a higher signal-to-noise ratio. acs.orgnih.gov
Pathological Implications of 5 Hydroxymethylcytosine Dysregulation in Human Diseases
5-Hydroxymethylcytosine (B124674) in Cancer Progression and Pathogenesis
5-hydroxymethylcytosine (5-hmC), an oxidation product of 5-methylcytosine (B146107) (5mC), has emerged as a significant player in the epigenetic landscape of human cancer. nih.gov Its dysregulation is a hallmark of many malignancies, contributing to cancer progression and pathogenesis through various mechanisms. nih.govnih.gov
Global Loss and Locus-Specific Changes in Oncogenesis
A widespread phenomenon observed across a multitude of human cancers is a global reduction in the levels of 5-hmC compared to corresponding normal tissues. nih.govmdpi.com This depletion of 5-hmC is considered an epigenetic hallmark of cancer. nih.gov The loss of 5-hmC is not merely a consequence of decreased 5mC; in fact, it often occurs even with only moderate reductions in 5mC, suggesting a distinct mechanism. nih.gov This global loss can contribute to the hypermethylation of promoters of tumor suppressor genes, a common event in cancer. mdpi.com
The reduction of 5-hmC may facilitate a chromatin state that is less permissive to transcription, effectively silencing genes that would normally suppress tumor growth. nih.gov While the global trend is a loss of 5-hmC, cancer genomes also exhibit locus-specific gains of this epigenetic mark. mdpi.com These localized increases in 5-hmC can lead to the selective activation of oncogenes. mdpi.com For instance, in proneural glioblastoma, an increase in 5-hmC, driven by elevated TET1 expression, promotes the expression of cancer-driving genes. mdpi.com This dual nature of 5-hmC dysregulation—global loss and locus-specific gain—highlights its complex role in reshaping the transcriptomic landscape during oncogenesis. mdpi.com In breast cancer, for example, differentially hydroxymethylated regions (DhMRs) are densely packed in distal regulatory regions like intergenic spaces. nih.gov
Role in Various Cancer Types (e.g., Breast Cancer, Ovarian Cancer, Glioblastoma, Hematological Malignancies)
The implications of altered 5-hmC levels are evident in a variety of specific cancers:
Breast Cancer: A significant decrease in global 5-hmC levels is a common finding in breast cancer tissues compared to normal adjacent tissues. nih.gov This reduction is often correlated with lower expression of TET enzymes. nih.gov The loss of 5-hmC has been linked to tumor invasion and metastasis. nih.gov Conversely, locus-specific gains of 5-hmC at certain genes, such as TXNL1 and CNIH3, may play a pro-oncogenic role. nih.gov Studies have shown that 5-hmC and TET2 levels are inversely correlated with the histological grade of breast lesions, from precancerous to invasive stages. nih.gov
Ovarian Cancer: In ovarian cancer, a malignancy known for its high mortality and recurrence, dysregulation of 5-hmC is a key feature. nih.govresearchgate.net Altered 5-hmC profiles are being investigated as potent biomarkers for early diagnosis, prognosis, and identifying therapeutic targets in this disease. nih.govresearchgate.net Genome-wide profiling of 5-hmC in circulating cell-free DNA (cfDNA) from serum has shown promise in identifying biomarkers that can predict chemoresistance in high-grade serous ovarian cancer (HGSOC). nih.gov
Glioblastoma: Glioblastoma, the most aggressive primary brain tumor, exhibits a profound depletion of 5-hmC compared to normal brain tissue. nih.govplos.org Low levels of 5-hmC are significantly associated with a neural progenitor-like phenotype and shorter survival in patients with malignant glioma. plos.org This association holds true even after accounting for factors like patient age and IDH1 mutation status. plos.org In some contexts, however, TET1-mediated production of 5-hmC has been shown to be required for the tumorigenicity of glioblastoma cells by recruiting specific protein complexes to activate cancer-related genes like EGFR, AKT3, and BRAF. nih.gov
Hematological Malignancies: The role of 5-hmC is particularly well-documented in blood cancers like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). karger.com Mutations in the TET2 gene, a key enzyme that produces 5-hmC, are frequently observed and lead to a decrease in 5-hmC levels. nih.govkarger.com This loss of 5-hmC is an early event in leukemogenesis and disrupts normal gene transcription, contributing to the disease phenotype. nih.govkarger.com
Correlation with Mutations in TET, Isocitrate Dehydrogenase (IDH), Succinate (B1194679) Dehydrogenase (SDH), and Fumarate Hydratase (FH)
The depletion of 5-hmC in cancer is often directly linked to mutations in the enzymes that regulate its formation and metabolism.
TET (Ten-Eleven Translocation) Enzymes: The TET family of enzymes (TET1, TET2, TET3) are responsible for oxidizing 5mC to 5-hmC. nih.gov Mutations, particularly in TET2, are common in hematological malignancies and lead to impaired enzyme function and a subsequent global loss of 5-hmC. nih.govnih.gov Downregulation of TET gene expression is also a mechanism for 5-hmC loss in solid tumors like breast, liver, and colon cancer. nih.gov
IDH, SDH, and FH Mutations: Mutations in the genes for Isocitrate Dehydrogenase (IDH1 and IDH2), Succinate Dehydrogenase (SDH), and Fumarate Hydratase (FH) are found in various cancers, including gliomas, AML, and certain kidney cancers. mdpi.com These mutations result in the accumulation of oncometabolites. Specifically, mutant IDH enzymes produce 2-hydroxyglutarate (2-HG), which acts as a competitive inhibitor of TET enzymes. nih.govmdpi.com By blocking TET activity, the accumulation of 2-HG leads to a significant reduction in 5-hmC levels, contributing to a hypermethylator phenotype and driving oncogenesis. mdpi.comnih.gov The link between IDH mutations and low 5-hmC is particularly strong in gliomas and AML. nih.govplos.org
5-Hydroxymethylcytosine as a Potential Diagnostic and Prognostic Biomarker in Oncology
The widespread and often cancer-type-specific dysregulation of 5-hmC makes it a highly promising biomarker for cancer detection and management. nih.gov
Diagnostic Biomarker: The global loss of 5-hmC is a nearly universal feature of malignant tumors, raising the possibility of its use as a general cancer biomarker. nih.gov More powerfully, unique, cancer-specific 5-hmC signatures can be identified in tumor tissue and, importantly, in circulating cell-free DNA (cfDNA) from blood samples. nih.govnih.gov This "liquid biopsy" approach allows for non-invasive cancer detection. nih.gov Studies have shown that 5-hmC profiles in cfDNA can distinguish patients with colorectal, gastric, pancreatic, liver, and thyroid cancers from healthy individuals with high accuracy. nih.gov For gliomas, where the blood-brain barrier limits traditional serum biomarkers, 5-hmC signatures in cfDNA offer a particularly attractive diagnostic alternative. oup.com
Table 1: 5-Hydroxymethylcytosine as a Biomarker in Different Cancer Types
| Cancer Type | Biomarker Application | Key Findings | Citations |
|---|---|---|---|
| Glioblastoma | Diagnostic & Prognostic | Low 5-hmC levels associated with shorter survival. cfDNA 5-hmC signatures can distinguish glioma patients from healthy individuals. | nih.govplos.orgoup.com |
| Breast Cancer | Diagnostic & Prognostic | 5-hmC levels are inversely correlated with histological grade. Low levels linked to poor prognosis. | mdpi.comnih.gov |
| Ovarian Cancer | Diagnostic & Prognostic | cfDNA 5-hmC profiles may predict chemoresistance in high-grade serous ovarian cancer. | nih.govnih.gov |
| Colorectal Cancer | Diagnostic | cfDNA 5-hmC signatures are highly predictive and superior to conventional biomarkers. | nih.gov |
| Gastric Cancer | Diagnostic | cfDNA 5-hmC biomarkers are highly predictive of gastric cancer. | nih.gov |
| Prostate Cancer | Prognostic | cfDNA 5-hmC analysis can identify aggressive cancer subtypes. | aacrjournals.org |
| Hematological Malignancies | Prognostic | Low 5-hmC due to TET2/IDH mutations is a key feature. | nih.govkarger.com |
5-Hydroxymethylcytosine in Neurodevelopmental Disorders
5-hmC is highly enriched in the brain and is recognized as a crucial epigenetic mark for normal neurodevelopment. nih.govnih.gov Its dysregulation has been implicated in the pathogenesis of several neurodevelopmental disorders, where it can alter the expression of genes critical for neuronal function and development. nih.govcambridge.org
Autism Spectrum Disorder (ASD)
Autism Spectrum Disorder (ASD) is a complex group of neurodevelopmental conditions characterized by challenges in social interaction, communication, and the presence of repetitive behaviors. sfari.org Emerging evidence suggests that epigenetic alterations, specifically in 5-hmC, play a role in the molecular pathogenesis of ASD. cambridge.orgsfari.org
Studies of postmortem brain tissue from individuals with ASD have revealed significant alterations in the genome-wide distribution of 5-hmC. nih.gov One key finding is that these changes are often age-dependent. A study profiling 5-hmC in the cerebellum identified 797 differentially hydroxymethylated regions (DhMRs) in individuals aged 18 or younger, while no significant changes were found in older individuals. nih.govnih.gov This suggests that 5-hmC dysregulation may be particularly impactful during early brain development. nih.gov
The genes affected by these 5-hmC alterations are often involved in critical neurological functions. Pathway analyses have shown that the DhMRs are located in genes related to cell-cell communication, neurological disorders, and psychiatric conditions. nih.govnih.gov Furthermore, alterations in 5-hmC have been found in well-known ASD risk genes, such as NRXN1 and RELN, and in genes regulated by the fragile X mental retardation protein (FMRP). cambridge.orgoup.com The dysregulation of 5-hmC in these key neurodevelopmental pathways could disrupt the formation and function of neural circuits, contributing to the ASD phenotype. nih.govoup.com
Table 2: 5-Hydroxymethylcytosine Alterations in Autism Spectrum Disorder (ASD)
| Finding | Brain Region | Age Group | Associated Genes/Pathways | Significance | Citations |
|---|---|---|---|---|---|
| Age-dependent DhMRs | Cerebellum | Young (≤18 years) | Genes involved in cell-cell communication, neurological disorders, psychiatric genes. | Suggests a critical role for 5-hmC dysregulation in early neurodevelopment and ASD pathogenesis. | nih.govnih.gov |
| Genome-wide disruption | Striatum (mouse model) | 9 weeks | Known ASD genes (Nrxn1, Reln), genes in axonogenesis and neuron projection pathways. | Implicates 5-hmC-mediated epigenetic modulation in the molecular cascade leading to autism-like phenotypes. | oup.com |
| Altered MECP2 binding | Prefrontal Cortex, Cerebellum | Not specified | Genes expressed in GABAergic neurons, altered expression of TET1. | Suggests a mechanism where 5-hmC changes alter the binding of key reader proteins, affecting gene expression. | cambridge.orguic.edu |
Intellectual Disability (ID)
Recent scientific investigations have highlighted the importance of 5-hydroxymethylcytosine (5hmC) in the context of neurodevelopmental disorders (NDDs), including Intellectual Disability (ID). nih.govnih.gov The dysregulation of 5hmC levels has been identified as a critical element in the pathogenesis of these conditions. nih.gov Alterations in 5hmC have been observed in individuals with ID, suggesting that this epigenetic modification plays a key role in the underlying disease processes. nih.gov
Compelling evidence for the role of Ten-eleven translocation (TET) enzymes, which are responsible for converting 5-methylcytosine (5mC) to 5hmC, comes from the identification of mutations in TET genes in human neurodevelopmental disorders. nih.gov Specifically, mutations in the TET3 gene have been found to cause an inherited syndrome characterized by intellectual disability and craniofacial abnormalities. nih.gov This direct genetic link underscores the essential function of TET enzymes and, by extension, the proper distribution of 5hmC in healthy brain development and function. nih.gov The disruption of these pathways is increasingly recognized as a significant contributor to the etiology of intellectual disability. nih.gov
Fragile X Syndrome and TET3 Deficiency
Fragile X Syndrome (FXS), a leading genetic cause of intellectual disability, is characterized by the silencing of the Fragile X Mental Retardation 1 (FMR1) gene. nih.gov While the role of DNA methylation (5mC) in this silencing has been extensively studied, recent research has uncovered the involvement of 5hmC. nih.gov In neurons from FXS patients, the FMR1 promoter is selectively enriched with 5hmC, an epigenetic mark that is typically abundant in neurons. nih.gov This finding suggests a unique epigenetic state at the silenced FMR1 gene in the primary cells affected in FXS. nih.gov
The connection between these conditions and 5hmC is further solidified by the role of TET enzymes, particularly TET3. nih.gov Mutations in TET3 are known to cause a syndrome involving intellectual disability. nih.govnih.gov TET3 is highly expressed in oocytes and zygotes and plays a crucial role during development. nih.gov Furthermore, in the adult brain, TET3-mediated accumulation of 5hmC has been shown to be critical for establishing epigenetic states that allow for rapid behavioral adaptation. uq.edu.au Therefore, a deficiency in TET3 can disrupt the normal patterns of 5hmC, leading to neurodevelopmental abnormalities seen in conditions like Fragile X spectrum disorders. nih.govuq.edu.au
5-Hydroxymethylcytosine in Neurodegenerative Diseases
The epigenetic modification 5-hydroxymethylcytosine (5hmC) is highly enriched in the central nervous system (CNS), where it plays a vital role in regulating gene expression essential for neurodevelopment and maintaining brain function. frontiersin.orgnih.gov Given its prevalence and function in the brain, it is not surprising that alterations in 5hmC patterns have been implicated in a range of neurodegenerative diseases. frontiersin.orgnih.gov Research has increasingly focused on understanding how the dysregulation of 5hmC contributes to the pathology of conditions such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis. frontiersin.orgnih.gov
Alzheimer's Disease (AD)
In Alzheimer's Disease (AD), significant changes in the landscape of 5hmC have been documented. nih.gov Studies have revealed that global levels of both 5mC and 5hmC are elevated in the brains of AD patients. nih.gov A large-scale genomic study of post-mortem brain tissue from over 1,000 individuals identified 2,821 differentially hydroxymethylated regions (DhMRs) that were associated with AD neuropathology. nih.gov Many of these regions are located within or near genes previously identified as AD risk loci, including RIN3, PLCG2, ITGA2B, and USP6NL, suggesting a direct mechanistic link between 5hmC alterations and AD pathogenesis. nih.gov
The changes in 5hmC are not random; they are enriched in genes related to neurodevelopment and synaptic function. nih.gov This suggests that the dysregulation of 5hmC may contribute to the cognitive decline seen in AD by disrupting essential neuronal pathways. nih.gov Furthermore, the potential of 5hmC as a biomarker is being actively explored. nih.gov Studies have shown that 5hmC signatures in circulating cell-free DNA (cfDNA) from plasma differ significantly between AD patients and healthy individuals, opening the possibility of developing a minimally invasive diagnostic tool for late-onset AD. nih.gov
Table 1: 5-Hydroxymethylcytosine Alterations in Alzheimer's Disease
| Finding | Affected Genes/Regions | Implication | Source(s) |
|---|---|---|---|
| Global elevation of 5hmC levels | Genome-wide | General epigenetic dysregulation in AD brains. | nih.gov |
| 2,821 Differentially Hydroxymethylated Regions (DhMRs) | RIN3, PLCG2, ITGA2B, USP6NL, and others | Potential mechanistic role of 5hmC changes in AD pathology. | nih.gov |
| Differential hydroxymethylation in iPSC-derived neurons | Genes related to neurodevelopment and synaptic function | Disruption of key neuronal pathways. | nih.gov |
This table is interactive. Click on the headers to sort.
Parkinson's Disease (PD)
Further research on the parietal cortex of PD patients has identified significant shifts between 5mC and 5hmC at 108 different cytosine sites within 83 genes. biorxiv.orgbiorxiv.org These changes were linked to genes involved in endolysosomal sorting (e.g., RAB32, AGAP1), neuroinflammation, and neurodevelopment, highlighting the specific pathways affected by epigenetic disruption in PD. biorxiv.orgbiorxiv.org The potential for using 5hmC as a biomarker extends to PD, with initial studies indicating that blood-based 5hmC profiles could serve as promising biomarkers for early diagnosis. oup.com
Table 2: 5-Hydroxymethylcytosine Findings in Parkinson's Disease
| Finding | Brain Region Studied | Affected Pathways/Genes | Implication | Source(s) |
|---|---|---|---|---|
| 4,119 PD-specific DhMRs; no significant DMRs | Substantia Nigra | Neurogenesis, neuronal differentiation, phospholipase D pathway | 5hmC as a specific epigenetic marker in PD pathogenesis. | nih.gov |
| Significant shifts between 5mC and 5hmC | Parietal Cortex | LRRK2-related genes (RAB32, AGAP1), neuroinflammation, neurodevelopment | Links epigenetic changes to specific genetic and inflammatory pathways in PD. | biorxiv.orgbiorxiv.org |
This table is interactive. Click on the headers to sort.
Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. While the precise role of 5-hydroxymethylcytosine in ALS is an emerging area of research, it is implicated as part of the broader epigenetic dysregulation observed in neurodegenerative conditions. frontiersin.orgnih.gov The toxic gain of function of the SOD1 protein and the aberrant localization of TDP-43 are key pathological features of ALS. mdpi.com These processes are influenced by factors such as oxidative stress, which is closely linked to the machinery that governs DNA methylation and hydroxymethylation. mdpi.commdpi.com Although direct studies extensively detailing 5hmC alterations specifically in ALS are less common compared to other neurodegenerative diseases, the general involvement of epigenetic modifications in disease pathogenesis is well-established. frontiersin.orgnih.gov Continued investigation is needed to fully elucidate the specific changes in the 5hmC landscape in ALS and to determine whether these changes are a cause or a consequence of the disease process. frontiersin.org
Huntington's Disease (HD)
In Huntington's Disease (HD), a fatal genetic disorder causing the breakdown of nerve cells in the brain, distinct alterations in 5hmC levels have been identified as a key component of its pathology. frontiersin.org Research using a mouse model of HD revealed a genome-wide reduction of 5hmC in both the cortex and striatum, critical brain regions affected by the disease. frontiersin.orgnih.gov
More specific changes have been observed in human HD patients. frontiersin.orgbohrium.com One of the hallmark findings is the altered epigenetic state of the ADORA2A gene, which codes for the adenosine (B11128) A2A receptor. bohrium.comnih.gov The expression of this receptor is severely diminished in the basal ganglia of individuals with HD. frontiersin.org Studies have demonstrated that in the putamen of HD patients, the promoter region of the ADORA2A gene exhibits decreased levels of 5hmC, accompanied by an increase in 5mC. frontiersin.orgnih.govbohrium.comnih.gov This inverse relationship suggests that the loss of the activating 5hmC mark and the gain of the repressive 5mC mark contribute directly to the transcriptional downregulation of the ADORA2A gene, playing a role in the pathological mechanisms of Huntington's Disease. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Molar Mass | Type |
|---|---|---|---|
| 5-Hydroxycytosine | C₄H₅N₃O₂ | 127.103 g·mol⁻¹ | Oxidized Cytosine Base |
| 5-Hydroxymethylcytosine | C₅H₇N₃O₂ | 141.13 g/mol | Pyrimidine Nitrogen Base |
| 5-methylcytosine | C₅H₇N₃O | 125.13 g/mol | Pyrimidine Nucleobase |
| Cytosine | C₄H₅N₃O | 111.10 g/mol | Pyrimidine Nucleobase |
| 5-formylcytosine (B1664653) | C₅H₅N₃O₂ | 139.11 g/mol | Oxidized Cytosine Base |
This table provides basic information on the chemical compounds discussed in the article.
Fragile X-Associated Tremor/Ataxia Syndrome (FXTAS)
Fragile X-associated tremor/ataxia syndrome (FXTAS) is a late-onset neurodegenerative disorder affecting carriers of a premutation in the FMR1 gene, characterized by 55 to 200 CGG repeats. mdpi.com This condition typically manifests after the age of 50 with core features of intention tremor and cerebellar gait ataxia. mdpi.comnih.gov The molecular pathogenesis of FXTAS is complex, involving a toxic gain-of-function of the FMR1 mRNA and the production of toxic peptides through repeat-associated non-AUG (RAN) translation. nih.gov Emerging research has highlighted the contribution of epigenetic dysregulation, specifically alterations in 5-hydroxymethylcytosine (5hmC), to the disease's etiology. nih.govmedrxiv.org
Furthermore, the Fmr1 gene itself shows an accumulation of 5hmC on its gene body in the mouse model, which may contribute to the overexpression of Fmr1 mRNA, a known hallmark of FXTAS. nih.gov These findings strongly suggest that the dysregulation of 5hmC-mediated epigenetic control plays a functional role in the pathogenesis of FXTAS, possibly by altering the transcriptional landscape in the cerebellum. medrxiv.org
| Feature | Observation in FXTAS Model | Potential Implication |
| Global 5hmC | Overall reduction in the cerebellum. medrxiv.org | May be a signature for a spectrum of neurodegenerative diseases. nih.gov |
| Regional 5hmC | Gain of 5hmC in repetitive elements and cerebellum-specific enhancers. medrxiv.org | Affects genes and transcription factors important in neuronal pathways. medrxiv.org |
| Fmr1 Gene | Acquisition of 5hmC on the gene body. nih.gov | May contribute to the toxic overexpression of Fmr1 mRNA. nih.gov |
Friedreich Ataxia (FRDA)
Friedreich ataxia (FRDA) is an inherited neurodegenerative disease caused by a homozygous GAA repeat expansion in the first intron of the FXN gene. researchgate.netmedrxiv.orgnih.gov This mutation leads to epigenetic changes that silence the FXN gene, resulting in a deficiency of the mitochondrial protein frataxin. While it was known that DNA methylation was involved, conventional bisulfite sequencing could not distinguish between 5-methylcytosine (5mC) and 5hmC. researchgate.netmedrxiv.org
Subsequent studies using techniques that can differentiate between these two modifications have revealed a more nuanced epigenetic landscape. researchgate.netmedrxiv.org In disease-relevant tissues from FRDA patients, such as the cerebellum and heart, there is a significant increase in DNA methylation at CpG sites upstream of the FXN GAA repeat region. researchgate.netnih.gov Crucially, this increase is primarily composed of 5hmC rather than 5mC. researchgate.netmedrxiv.orgnih.gov In fact, in the cerebellum, nearly all the methylated DNA in this region, in both FRDA and unaffected tissues, consists of 5hmC. medrxiv.orgnih.gov
This accumulation of 5hmC is associated with decreased occupancy of the chromatin insulator protein CTCF (CCCTC-binding factor) at the 5' untranslated region of the FXN gene in FRDA cerebellum tissues. researchgate.netmedrxiv.org The precise role of this increased 5hmC is still under investigation; it could be an intermediate in a flawed attempt to demethylate and reactivate the silenced FXN gene, or it may be a stable epigenetic mark contributing directly to the disease pathology. medrxiv.orgnih.gov
| Tissue | Key Epigenetic Finding in FRDA | Associated Finding |
| Cerebellum | Increased 5hmC modification at the FXN upstream GAA region. researchgate.netmedrxiv.orgnih.gov | Decreased binding of CTCF protein at the FXN 5' UTR. researchgate.netmedrxiv.org |
| Heart | Increased DNA methylation (primarily 5hmC) at the FXN upstream GAA region. researchgate.netnih.gov | N/A |
5-Hydroxymethylcytosine and Genetic Instability
Tolerance and Recognition of 5-Hydroxymethylcytosine by DNA Repair Pathways
The cellular machinery must distinguish 5hmC from canonical DNA bases and from DNA damage to maintain genomic stability. 5hmC is not simply a damaged base but a key intermediate in DNA demethylation and a potentially stable epigenetic mark in its own right. nih.govtechnologynetworks.com Its recognition and processing are handled by specific pathways.
One mechanism of tolerance involves the passive dilution of the mark during DNA replication. The UHRF1 protein, which is essential for recruiting the maintenance DNA methyltransferase (DNMT1) to replicate 5mC, shows a significantly reduced binding affinity for 5hmC. technologynetworks.com This poor recognition prevents the methylation of the newly synthesized strand, leading to passive demethylation over successive cell divisions. technologynetworks.com
In active demethylation, 5hmC is recognized by the Ten-Eleven Translocation (TET) enzymes, which can further oxidize it to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). medrxiv.org These oxidized forms, 5fC and 5caC, are then recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), a key enzyme in the base excision repair (BER) pathway. medrxiv.org This process creates an abasic site, which is subsequently filled with an unmethylated cytosine, completing the active demethylation cycle. medrxiv.org The existence of this intricate, multi-step pathway underscores that the cell does not treat 5hmC as a simple error but as a substrate for a regulated process.
Consequences of 5-Hydroxymethylcytosine Deamination and Repair Deficiencies
While the cell has pathways to manage 5hmC, deficiencies in these repair and maintenance mechanisms can lead to genetic instability. The TET enzymes, which initiate the conversion of 5mC to 5hmC, are crucial for proper DNA repair and cell survival. nih.gov A loss of TET function can disrupt the epigenetic landscape. For example, while loss of 5hmC is not typically a driver of cancer initiation, it can reinforce the molecular networks already active in cancer cells. In the hematopoietic system, however, loss of TET2 is sufficient to induce neoplasms, indicating it functions as a bona fide tumor suppressor.
The active demethylation pathway relies on the sequential oxidation of 5hmC and the subsequent action of TDG-mediated base excision repair. medrxiv.org If TDG is deficient, the intermediates 5fC and 5caC can accumulate, which can be mutagenic or cytotoxic. Furthermore, if the deamination of 5mC (the precursor to 5hmC) to thymine occurs, it creates a G:T mismatch that must be repaired. Errors in this repair process can lead to permanent mutations. The proper functioning of TET enzymes and the BER pathway is therefore critical for preventing the potentially deleterious consequences of cytosine modification and ensuring genome integrity. nih.gov
5-Hydroxymethylcytosine in Other Disease Contexts
COVID-19 Progression and Myocardial Injury
The role of epigenetic modifications, particularly 5hmC, has been investigated in the context of COVID-19, caused by the SARS-CoV-2 virus. Studies have identified 5hmC signatures in circulating cell-free DNA (cfDNA) as potent, non-invasive biomarkers for predicting disease progression and complications, including myocardial injury. nih.govmedrxiv.orgresearchgate.net
In a multi-center prospective study, genome-wide 5hmC profiles in the cfDNA of COVID-19 patients were analyzed. nih.govmedrxiv.org This research led to the development of a machine-learning model that could effectively predict the progression of the disease. The model distinguished moderate cases that would become severe and severe cases that would become critical with high accuracy. nih.govmedrxiv.org
Crucially, the study also built a specific warning model for myocardial injury, a significant complication associated with higher mortality in COVID-19 patients. nih.gov This model, based on 5hmC characteristics in cfDNA, could differentiate between severe patients with and without myocardial injury with a high degree of accuracy (AUC of 0.89). nih.govmedrxiv.org Functional analysis of the differentially hydroxymethylated genes pointed towards immune and inflammatory pathways. nih.gov Further investigation identified phosphodiesterase 4D (PDE4D) and Ten-eleven translocation 2 (TET2) as potentially important markers in the progression of COVID-19 and its associated cardiac damage. nih.govnih.govmedrxiv.org This work establishes 5hmC profiling as a promising tool for early risk stratification in COVID-19 patients. nih.govresearchgate.net
| Patient Group Comparison | Model Performance (AUC) | Key Associated Genes/Pathways |
| Moderate vs. Future Severe | 0.81 nih.govmedrxiv.org | Immune & Inflammatory Pathways nih.gov |
| Severe vs. Future Critical | 0.92 nih.govmedrxiv.org | Immune & Inflammatory Pathways nih.gov |
| With vs. Without Myocardial Injury | 0.89 nih.govmedrxiv.org | PDE4D, TET2 nih.govmedrxiv.org |
Aging
The process of aging is accompanied by a host of molecular and cellular changes, with epigenetic alterations emerging as a critical component of age-related functional decline. mdpi.com Among these, the dysregulation of 5-hydroxymethylcytosine (5-hmC), an oxidative derivative of 5-methylcytosine (5-mC), has garnered significant attention. nih.govcapes.gov.br This epigenetic mark is generated by the Ten-Eleven Translocation (TET) family of enzymes and is particularly abundant in the central nervous system. nih.govfrontiersin.org While once considered merely an intermediate in the DNA demethylation process, growing evidence suggests 5-hmC is a stable epigenetic mark in its own right, playing a crucial role in gene regulation. nih.govcapes.gov.br Its misregulation during aging has been linked to changes in gene expression and the pathophysiology of age-associated diseases, particularly neurodegenerative disorders. nih.govresearchgate.net
Detailed Research Findings
Research across various model organisms has revealed dynamic, tissue-specific changes in 5-hmC levels throughout the lifespan. These alterations are thought to contribute to the epigenetic drift observed during aging, potentially underlying the age-related decline in cellular function and increased disease susceptibility.
Changes in the Brain:
The brain, being rich in 5-hmC, is a primary focus of aging research. researchgate.net Studies have consistently shown an accumulation of 5-hmC in the brain with age, a phenomenon conserved across species from mice to non-human primates. mdpi.comnih.gov
Mouse Models: In mice, an age-related increase in 5-hmC has been observed in the hippocampus, a brain region crucial for learning and memory. nih.gov This increase was associated with changes in the expression of genes involved in synaptic plasticity and neurodegeneration. nih.govnih.gov Interestingly, caloric restriction, a known intervention to slow the aging process, was found to prevent this age-associated rise in hippocampal 5-hmC levels. nih.gov However, the relationship is complex, as other studies focusing on mitochondrial DNA (mtDNA) in the mouse frontal cortex found that aging decreased mtDNA 5-hmC levels, which correlated with an increase in the transcription of certain mtDNA-encoded genes. nih.govnih.gov
Non-Human Primate Models: Studies on rhesus monkeys have provided further insight, demonstrating that the genomic distribution of 5-hmC accumulates and displays unique patterns in the cerebellum and striatum in an age-dependent manner. nih.gov The dynamic changes in 5-hmC levels as the monkeys aged were linked to brain region-specific functions and potential aging-related brain diseases. mdpi.comnih.gov This suggests that the accumulation of 5-hmC during aging is a conserved feature in primates and may serve as an epigenetic marker for biological age. mdpi.com
Changes in Peripheral Tissues:
The study of 5-hmC in more accessible tissues like blood cells has also provided valuable data. A large-scale European study known as MARK-AGE analyzed peripheral blood mononuclear cells from a wide age range of individuals. The findings indicated an age-related decline in the expression of TET1 and TET3 genes, which are responsible for generating 5-hmC. aging-us.com This was accompanied by a corresponding decrease in global 5-hmC levels and an accumulation of its derivative, 5-carboxylcytosine (5caC), suggesting an impairment in the DNA demethylation pathway in the blood cells of older individuals. aging-us.com
Role of TET Enzymes:
The TET enzymes (TET1, TET2, and TET3) are central to the dynamics of 5-hmC and its derivatives. biologists.com The expression and activity of these enzymes are affected by the aging process. For instance, studies have reported significantly decreased expression of TET enzymes in the postmortem brains of Alzheimer's disease patients compared to healthy, age-matched controls. researchgate.net In mouse models, aging affected the expression of TET enzymes differently in various brain regions; for example, in the cerebellum, TET2 and TET3 mRNA levels increased with age, while they remained unchanged in the frontal cortex. nih.gov This highlights the region-specific nature of epigenetic regulation during aging.
Interactive Data Tables
Table 1: Age-Related Changes in 5-Hydroxymethylcytosine (5-hmC) in the Brain
| Organism | Brain Region | Age Group Comparison | Observed Change in 5-hmC | Associated Findings | Reference |
| Mouse | Hippocampus | Young vs. Old | Increase | Correlated with increased Dnmt3a levels; prevented by caloric restriction. | nih.gov |
| Mouse | Frontal Cortex (Mitochondria) | 4 vs. 24 months | Decrease | Associated with increased expression of mtDNA-encoded genes. | nih.govnih.gov |
| Mouse | Cerebellum (Mitochondria) | 4 vs. 24 months | No significant change | TET2 and TET3 mRNA levels increased with age. | nih.gov |
| Rhesus Monkey | Cerebellum, Striatum | Juvenile vs. Young Adult vs. Old | Accumulation with age | Displayed unique, age-dependent distribution patterns. | nih.gov |
| Rhesus Monkey | Cortex, Hippocampus, Striatum | Juvenile vs. Young Adult vs. Old | Dynamic changes; distinct distribution in old age | Associated with brain region-specific functions and potential diseases. | nih.gov |
Table 2: Age-Related Changes in the 5-hmC Machinery in Human Blood Cells
| Component | Cell Type | Age Trend | Finding | Reference |
| TET1 Gene Expression | Peripheral Blood Mononuclear Cells | Decline | Expression decreases significantly with increasing age. | aging-us.com |
| TET3 Gene Expression | Peripheral Blood Mononuclear Cells | Decline | Expression decreases significantly with increasing age. | aging-us.com |
| Global 5-hmC Levels | Peripheral Blood Mononuclear Cells | Decline | Overall genomic 5-hmC content decreases with age. | aging-us.com |
| 5-carboxylcytosine (5caC) Levels | Peripheral Blood Mononuclear Cells | Accumulation | The downstream oxidation product of 5-hmC accumulates with age. | aging-us.com |
Translational and Therapeutic Prospects of 5 Hydroxymethylcytosine Research
5-Hydroxymethylcytosine (B124674) as a Therapeutic Target in Epigenetic Modulations
The pathway of 5-hydroxymethylcytosine, including the enzymes that regulate its formation and removal, presents a promising landscape for therapeutic targeting. nih.gov The Ten-eleven translocation (TET) enzymes, which catalyze the conversion of 5-methylcytosine (B146107) (5mC) to 5hmC, are central to this approach. nih.govmdpi.com Since the dysregulation of TET activity and subsequent loss of 5hmC are implicated in tumorigenesis, modulating this pathway is a key strategy. nih.govzenodo.org
Therapeutic strategies aim to correct the abnormal epigenetic landscape seen in diseases like cancer. nih.gov For instance, since many cancers exhibit a significant depletion of 5hmC, approaches that can restore its levels are of great interest. nih.govnih.gov One such approach involves the use of compounds that can enhance the activity of TET enzymes. Vitamin C (ascorbate) has been identified as a co-factor for TET enzymes, capable of increasing global 5hmC levels. mdpi.commdpi.com In laboratory settings, vitamin C treatment has been shown to induce 5hmC levels in various cancer cell lines, suggesting its potential to modulate the epigenome. mdpi.com
Conversely, in certain contexts, inhibiting TET enzymes could be a viable strategy. Dimethyloxaloylglycine (DMOG), a non-specific inhibitor of the family of enzymes to which TETs belong, has been shown to decrease the expression of TET1, TET2, and TET3 in breast cancer cells. mdpi.com The ability to manipulate 5hmC levels, either by enhancing or inhibiting TET activity, provides a mechanistic basis for developing novel epigenetic therapies. nih.govmdpi.com These strategies focus on targeting the molecular machinery that writes, reads, and erases this critical epigenetic mark to reverse the pathological state. nih.govnumberanalytics.com
| Therapeutic Agent/Strategy | Mechanism of Action | Effect on 5hmC Pathway | Disease Context (in research) |
|---|---|---|---|
| Vitamin C (Ascorbate) | Acts as a co-factor for TET enzymes, potentially by reducing Fe(III) to Fe(II) within the enzyme's active site. nih.gov | Enhances TET activity, leading to increased conversion of 5mC to 5hmC and overall higher 5hmC levels. mdpi.commdpi.com | Breast Cancer, Leukemia, Colon Cancer mdpi.commdpi.com |
| Dimethyloxaloylglycine (DMOG) | A non-specific inhibitor of 2-oxoglutarate-dependent dioxygenases, the family to which TET enzymes belong. mdpi.com | Inhibits TET1, TET2, and TET3 expression. mdpi.com | Breast Cancer mdpi.com |
| TET Enzyme Re-expression | Involves genetic or epigenetic methods to restore the expression of silenced TET genes. | Rescues depleted 5hmC levels. mdpi.com | Breast Cancer mdpi.com |
Development of 5-Hydroxymethylcytosine-Based Biomarkers for Disease Diagnosis and Prognosis
The discovery that 5hmC levels are significantly altered in various diseases has propelled its development as a biomarker. emerginginvestigators.orgnih.gov A widespread feature observed across numerous cancer types is a global decrease in 5hmC levels compared to corresponding healthy tissues. nih.govnih.gov This loss of 5hmC has been identified in cancers of the lung, brain, breast, liver, and kidney, among others, making it a potential hallmark of malignancy. nih.govnih.gov
The diagnostic and prognostic potential of 5hmC extends across multiple conditions:
Neurological Disorders: The brain contains the highest levels of 5hmC in the body, where it plays a crucial role in neurodevelopment and function. nih.govnih.govfrontiersin.org Consequently, alterations in 5hmC patterns are linked to several neurodevelopmental and neurodegenerative disorders. nih.govnih.govnih.gov Studies have connected changes in 5hmC to conditions like Autism Spectrum Disorder (ASD), Fragile X syndrome, and Alzheimer's disease. nih.govcambridge.orgwisc.edu This raises the possibility of using 5hmC signatures as biomarkers for the early detection and diagnosis of brain-related illnesses. nih.govwisc.edu
Cardiovascular Disease: Emerging research indicates a role for 5hmC in cardiovascular health. nih.govnih.gov Studies have reported that 5hmC modification is involved in processes like endothelial dysfunction. nih.gov In patients with coronary artery disease (CAD), profiles of 5hmC in cfDNA have been shown to distinguish them from healthy individuals with high accuracy. nih.govnih.gov Notably, a predictive model based on 5hmC markers in cfDNA demonstrated superior performance in diagnosing acute myocardial infarction compared to conventional protein biomarkers. nih.govnih.gov
| Cancer Type | Observed Change in Global 5hmC Levels | Reference |
|---|---|---|
| Glioblastoma | Drastic reduction (up to >30-fold lower) | nih.gov |
| Melanoma | Significant decrease | nih.gov |
| Breast Cancer | Decreased levels | nih.govmdpi.com |
| Prostate Cancer | Decreased levels | nih.govascopubs.org |
| Hepatocellular Carcinoma | Decreased levels | nih.gov |
| Gastric Cancer | Decreased levels | nih.gov |
| Renal Cancer | Decreased levels | nih.gov |
| Squamous Cell Lung Cancer | Substantial depletion (up to 5-fold) | nih.gov |
| Papillary Thyroid Carcinoma | Significantly decreased | nih.gov |
| Disease Area | Specific Condition | Biomarker Application | Key Findings |
|---|---|---|---|
| Oncology | General Cancer | Prognosis | Low global 5hmC levels are associated with poor survival and advanced disease stage. nih.gov |
| Colorectal Cancer | Early Detection (cfDNA) | A 5hmC-based model can distinguish colorectal carcinoma and advanced adenomas from controls. aacrjournals.org | |
| Lung Cancer | Prognosis (cfDNA) | A cfDNA 5hmC signature is significantly associated with patient prognosis. mdpi.com | |
| Neurology | Neurodevelopmental Disorders (e.g., ASD) | Diagnosis & Therapeutic Target | Alterations in 5hmC levels are linked to the pathogenesis of NDDs. nih.govcambridge.orgbohrium.com |
| Neurodegenerative Disorders (e.g., Alzheimer's) | Diagnosis | Locus-specific changes in 5hmC may serve as a biomarker for disease onset and progression. wisc.edu | |
| Cardiology | Coronary Artery Disease (CAD) | Diagnosis (cfDNA) | 5hmC markers in cfDNA can separate CAD patients from controls with high accuracy (AUC = 0.93). nih.govnih.gov |
Future Research Directions in 5-Hydroxymethylcytosine Biology
The study of 5hmC is still a burgeoning field, with many fundamental questions remaining. nih.govnih.gov Future research is poised to delve deeper into the complex mechanisms of 5hmC and translate these findings into clinical practice. nih.govbohrium.com
Key future directions include:
Mechanistic Insights and Technology Development: A primary goal is to gain a more profound understanding of how 5hmC functions in both health and disease. nih.gov This involves elucidating the precise mechanisms by which TET enzymes are recruited to specific genomic locations and how 5hmC interacts with other epigenetic marks to regulate gene expression. nih.govfrontiersin.org The development of novel bioinformatics tools and algorithms will be essential for integrating and analyzing large-scale 5hmC datasets. nih.gov Furthermore, refining technologies for detecting 5hmC, especially at single-cell and single-molecule resolution, will provide unprecedented insights. nih.gov
Clinical Validation and Multi-Omics Integration: While promising, many 5hmC-based biomarkers require validation in large-scale, prospective, and diverse clinical cohorts. nih.govmdpi.com Longitudinal studies that track 5hmC signatures over time are needed to establish their utility for early detection of disease recurrence or progression. nih.gov A significant future direction is the integration of 5hmC data with other 'omics' data, such as genomics, transcriptomics, and proteomics. biorxiv.org This multi-omics approach is expected to enhance diagnostic accuracy and uncover novel biomarkers. nih.govbiorxiv.org
Epigenetic Editing and Therapeutics: The prospect of directly modifying epigenetic marks offers a new frontier in therapy. nih.gov The development of epigenetic editing tools, potentially based on CRISPR-dCas9 systems, could allow for the targeted modification of 5hmC levels at specific disease-related genes. nih.gov Such technologies could be used to restore normal epigenetic regulation, offering a highly precise therapeutic strategy. numberanalytics.comnih.gov Further research into compounds that can safely and effectively modulate TET enzyme activity in vivo will also be critical for developing new epigenetic drugs. wisc.edu
Q & A
Basic Research Questions
Q. How is 5-hydroxycytosine (5-OHC) formed in DNA, and what experimental methods validate its presence?
- Methodology : 5-OHC arises from cytosine oxidation by reactive oxygen species (ROS) or chemical agents like KMnO₄. Analytical validation includes:
- HPLC/Electrochemical Detection (HPLC/EC) : Quantifies 5-OHC after enzymatic digestion or acid hydrolysis of DNA .
- GC/MS : Detects cytosine glycol intermediates, which dehydrate to 5-OHC during sample preparation .
- Radiolysis studies : Measure pH-dependent absorption spectra (e.g., at 285–320 nm) to distinguish 5-OHC from uracil .
Q. What are the primary biological roles of this compound in DNA damage and repair?
- Methodology :
- Enzymatic repair assays : Use Endonuclease III (Endo III) homologs (e.g., NTHL1, Ntg1/2) to study excision efficiency. For example, Ntg2 excises 5-OHC more effectively than Ntg1, validated via kinetic assays (Vmax/Km ratios) .
- Oxidative lesion mapping : Compare repair rates of 5-OHC with other lesions (e.g., thymine glycol) using oxidized DNA polymers and lesion-specific antibodies .
Advanced Research Questions
Q. How does this compound influence DNA structural flexibility and replication fidelity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Analyze base-pair geometry, hydrogen bonding, and sugar puckering in DNA duplexes containing 5-OHC. Studies show increased overtwisting and backbone flexibility at damage sites, affecting polymerase recognition .
- Trans-lesion synthesis assays : Use reverse transcriptases or DNA polymerases to quantify misincorporation rates (e.g., C→T transitions) opposite 5-OHC .
Q. What experimental strategies resolve contradictions in 5-OHC mutagenicity across different sequence contexts?
- Methodology :
- Sequence-specific mutagenesis : Synthesize oligonucleotides with 5-OHC at defined positions (e.g., CpG vs. non-CpG sites) and measure mutation frequencies via Sanger sequencing or next-generation sequencing (NGS) .
- Competitive repair assays : Compare repair kinetics of 5-OHC with co-occurring lesions (e.g., 8-oxoguanine) in varying sequence environments .
Q. How do researchers differentiate this compound from its dehydration/deamination products (e.g., 5-hydroxyuracil) in oxidized DNA?
- Methodology :
- Stable isotope labeling : Track dehydration pathways using ¹⁵N/¹³C-labeled cytosine in oxidized DNA, followed by LC-MS/MS analysis .
- pH-controlled hydrolysis : Exploit differential stability of 5-OHC and 5-hydroxyuracil under acidic vs. alkaline conditions .
Methodological Challenges and Solutions
Q. What are the limitations of current detection methods for this compound, and how can they be addressed?
- Key Issues :
- Low abundance in vivo (<3% yield in radiolysis studies) .
- Cross-reactivity with antibodies targeting similar oxidative lesions.
- Solutions :
- Enrichment techniques : Use lesion-specific glycosylases (e.g., Endo III) to selectively excise 5-OHC before amplification .
- Single-molecule sequencing : Employ nanopore or PacBio platforms to detect 5-OHC without PCR bias .
Q. How can computational models improve the prediction of 5-OHC’s impact on DNA-protein interactions?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
